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  • Product: N-(2-phenoxyethyl)cyclopropanamine
  • CAS: 16690-27-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-phenoxyethyl)cyclopropanamine

Abstract N-(2-phenoxyethyl)cyclopropanamine is a novel chemical entity with structural motifs suggesting potential pharmacological activity. Specifically, the presence of a cyclopropanamine group, a key pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-phenoxyethyl)cyclopropanamine is a novel chemical entity with structural motifs suggesting potential pharmacological activity. Specifically, the presence of a cyclopropanamine group, a key pharmacophore in known monoamine oxidase (MAO) inhibitors like tranylcypromine, posits the MAO enzymes as primary hypothetical targets.[1][2] This guide presents a comprehensive, tiered experimental strategy to systematically elucidate the in vitro mechanism of action of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. The described workflows form a self-validating cascade, from primary target engagement and potency determination to detailed mechanistic deconvolution, including selectivity and reversibility profiling. This document serves as a roadmap for the rigorous in vitro characterization of N-(2-phenoxyethyl)cyclopropanamine and similar novel compounds.

Introduction: Structural Hypothesis and Investigative Strategy

The chemical structure of N-(2-phenoxyethyl)cyclopropanamine integrates two key moieties: a cyclopropylamine ring and a phenoxyethyl group.

  • Cyclopropanamine Moiety: This functional group is the cornerstone of the well-established monoamine oxidase inhibitor (MAOI), tranylcypromine.[1][3] The strained cyclopropane ring is critical to its mechanism, which involves the inactivation of MAO enzymes.[2] These enzymes, existing as two isoforms, MAO-A and MAO-B, are responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Their inhibition leads to increased neurotransmitter levels, a mechanism central to the treatment of depression and Parkinson's disease.[6][7]

  • Phenoxyethyl Moiety: The phenoxy group, connected via an ethyl linker, is found in a variety of pharmacologically active compounds, influencing properties such as receptor affinity and pharmacokinetics.[8] Its inclusion in this novel molecule could modulate potency, selectivity, or introduce interactions with other targets.

Based on this structural analysis, the primary hypothesis is that N-(2-phenoxyethyl)cyclopropanamine acts as an inhibitor of monoamine oxidase. This guide outlines a logical, three-tiered approach to test this hypothesis and build a complete in vitro mechanistic profile.

Tier 1: Primary Target Engagement and Potency Determination

The initial and most critical step is to confirm if the compound interacts with the hypothesized targets, MAO-A and MAO-B, and to quantify the potency of this interaction. The standard metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10][11]

Causality Behind Experimental Choice

An IC50 determination is the foundational experiment in enzyme inhibition studies. It provides a quantitative measure of potency, allowing for direct comparison with known reference compounds and guiding subsequent experiments.[9] We will employ a fluorometric assay, which is highly sensitive, adaptable to a high-throughput 96-well plate format, and measures the production of hydrogen peroxide (H2O2), a common product of MAO-catalyzed oxidation.[12]

Experimental Workflow: MAO-A and MAO-B Inhibition Assay

The workflow is designed to determine the IC50 values for both MAO-A and MAO-B, thereby also providing an initial assessment of isoform selectivity.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N-(2-phenoxyethyl)cyclopropanamine (e.g., 0.1 nM to 100 µM) add_compound Add test compound dilutions, controls to respective wells prep_compound->add_compound prep_controls Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and vehicle control (DMSO) prep_controls->add_compound prep_enzyme Prepare recombinant human MAO-A and MAO-B enzyme solutions add_enzyme Add MAO-A or MAO-B enzyme to wells prep_enzyme->add_enzyme add_enzyme->add_compound pre_incubate Pre-incubate for 15 min at 37°C add_compound->pre_incubate add_substrate Initiate reaction by adding MAO-Glo™ substrate (contains luciferin derivative) pre_incubate->add_substrate incubate Incubate for 60 min at 37°C add_substrate->incubate add_detection Add Luciferin Detection Reagent to stop reaction and generate signal incubate->add_detection read_plate Read luminescence on a plate reader add_detection->read_plate normalize Normalize data to controls (% Inhibition) read_plate->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit data to a four-parameter logistic equation to determine IC50 plot->fit G cluster_incubation 1. Incubation cluster_dialysis 2. Dialysis cluster_assay 3. Activity Measurement cluster_analysis 4. Analysis incubate_test Incubate MAO-B enzyme with N-(2-phenoxyethyl)cyclopropanamine (at 10x IC50) dialyze Place all mixtures into dialysis cassettes (e.g., 10 kDa MWCO) and dialyze against large volume of buffer for 24h with buffer changes incubate_test->dialyze incubate_rev Incubate MAO-B with Reversible Inhibitor Control incubate_rev->dialyze incubate_veh Incubate MAO-B with Vehicle (DMSO) Control incubate_veh->dialyze measure_activity Measure residual MAO-B activity in all post-dialysis samples using the fluorometric assay dialyze->measure_activity compare Compare % activity recovery relative to vehicle control measure_activity->compare conclude Conclude Reversible (>80% recovery) or Irreversible (<20% recovery) compare->conclude

Caption: Workflow for Determining Reversibility of Inhibition.

Detailed Protocol: Reversibility by Dialysis

Materials:

  • Recombinant human MAO-B enzyme

  • N-(2-phenoxyethyl)cyclopropanamine

  • A known reversible MAO-B inhibitor (e.g., Lazabemide)

  • Dialysis cassettes (e.g., 10 kDa molecular weight cut-off)

  • Large volume of dialysis buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometric MAO assay kit

Procedure:

  • Incubation:

    • Test Sample: Incubate MAO-B enzyme with N-(2-phenoxyethyl)cyclopropanamine at a concentration 10-fold higher than its measured IC50 for 60 minutes at 37°C.

    • Reversible Control: Incubate MAO-B with the reversible inhibitor at 10x its IC50.

    • Vehicle Control: Incubate MAO-B with the same concentration of DMSO used for the test compound.

  • Dialysis:

    • Load each of the three mixtures into separate dialysis cassettes.

    • Place the cassettes into a large beaker containing at least 1000-fold volume of cold dialysis buffer.

    • Stir the buffer gently on a stir plate in a cold room (4°C) for 24 hours. Change the buffer at least twice during this period to ensure complete removal of any unbound inhibitor.

  • Activity Measurement:

    • After dialysis, recover the enzyme solutions from the cassettes.

    • Measure the residual MAO-B activity in each of the three samples using the fluorometric assay protocol described in Section 2.3.

  • Data Analysis:

    • Calculate the percent activity recovery for the test compound and the reversible control relative to the vehicle control (which represents 100% activity).

    • % Recovery = (Activity_Inhibitor / Activity_Vehicle) * 100

Interpretation of Expected Results:

  • Irreversible Inhibition: Little to no recovery of enzyme activity (<20%) is expected for N-(2-phenoxyethyl)cyclopropanamine, similar to what would be seen with tranylcypromine. [13]* Reversible Inhibition: The reversible control should show a high degree of activity recovery (>80%).

Tier 3: Selectivity and Off-Target Profiling

While the primary hypothesis focuses on MAO, a thorough investigation requires assessing the compound's selectivity. This involves screening against a panel of related targets to identify potential off-target effects, which are crucial for understanding the compound's overall pharmacological profile and potential for side effects.

Causality Behind Experimental Choice

Given the structural similarity of the phenoxyethylamine backbone to ligands for various monoaminergic receptors and transporters, it is prudent to screen for activity at these sites. [8]A standard panel would include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as key serotonin and dopamine receptors. This provides a broader view of the compound's bioactivity.

Recommended Off-Target Screening Panel

A focused off-target panel should include, at a minimum:

  • Monoamine Transporters: SERT, NET, DAT (using radioligand binding or uptake assays)

  • Related Enzymes: Lysine-Specific Demethylase 1 (LSD1), another FAD-dependent enzyme known to be inhibited by some cyclopropanamine derivatives. [1][14]* Cytochrome P450 Enzymes: Initial screening against key CYP enzymes (e.g., CYP2D6, CYP3A4) is important as cyclopropylamines can be mechanism-based inhibitors of these enzymes.

Data Presentation and Interpretation

The data should be presented as percent inhibition at a high concentration (e.g., 10 µM). Any significant inhibition (>50%) would warrant a full IC50 determination for that off-target.

TargetAssay Type% Inhibition @ 10 µM [Hypothetical]
Primary Target
MAO-BEnzyme Activity98%
Selectivity Panel
MAO-AEnzyme Activity45%
LSD1Enzyme Activity65%
SERTRadioligand Binding12%
NETRadioligand Binding8%
DATRadioligand Binding15%
CYP2D6Enzyme Activity5%

Interpretation:

  • The hypothetical data suggest that in addition to potent MAO-B inhibition, the compound shows moderate activity against MAO-A (consistent with the IC50 data) and LSD1.

  • The lack of significant activity at the monoamine transporters at a high concentration suggests good selectivity over these targets.

  • The activity at LSD1 would be a key finding, suggesting a potential dual-inhibitor mechanism that would require further investigation.

Conclusion: Synthesizing a Coherent Mechanism

By executing this tiered experimental plan, a comprehensive in vitro mechanistic profile of N-(2-phenoxyethyl)cyclopropanamine can be constructed. The data gathered would allow for a definitive statement on its primary mechanism of action.

Based on the hypothetical results generated throughout this guide, the concluding mechanism would be:

"N-(2-phenoxyethyl)cyclopropanamine is a potent, irreversible, and selective inhibitor of monoamine oxidase B (MAO-B). It also demonstrates secondary inhibitory activity against the structurally related enzyme, Lysine-Specific Demethylase 1 (LSD1), suggesting a potential dual-target profile. The compound shows high selectivity over the primary monoamine transporters (SERT, NET, DAT)."

This systematic approach, grounded in scientific rationale and validated protocols, ensures a high degree of confidence in the elucidated mechanism, providing a solid foundation for any further preclinical or clinical development.

References

  • Tranylcypromine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved February 14, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. Retrieved February 14, 2026, from [Link]

  • Psychotropics A-Z. (n.d.). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI). Retrieved February 14, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 14, 2026, from [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Retrieved February 14, 2026, from [Link]

  • IC50 - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved February 14, 2026, from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved February 14, 2026, from [Link]

  • Herraiz, T. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. Retrieved February 14, 2026, from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 14, 2026, from [Link]

  • Phenoxyethylamine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved February 14, 2026, from [Link]

  • Eliot, M., et al. (2015). Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B) investigated by biophysical techniques. Bioorganic & Medicinal Chemistry Letters. Retrieved February 14, 2026, from [Link]

  • Dahlin, J. L., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 14, 2026, from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Rudorfer, M. V. (1992). Monoamine oxidase inhibitors: reversible and irreversible. Psychopharmacology Bulletin. Retrieved February 14, 2026, from [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Retrieved February 14, 2026, from [Link]

  • Moura, A. F. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

"physicochemical properties of N-(2-phenoxyethyl)cyclopropanamine"

An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenoxyethyl)cyclopropanamine Introduction N-(2-phenoxyethyl)cyclopropanamine is a secondary amine featuring a unique combination of structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenoxyethyl)cyclopropanamine

Introduction

N-(2-phenoxyethyl)cyclopropanamine is a secondary amine featuring a unique combination of structural motifs: a rigid, strained cyclopropyl ring, a flexible phenoxyethyl chain, and a basic nitrogen center. The cyclopropyl group, in particular, is an increasingly valuable fragment in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and favorably alter pharmacokinetic profiles by introducing conformational constraints.[1][2][3] The distinct structural characteristics and physicochemical properties of cyclopropane play a pivotal role in the rational design of small-molecule drugs.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of N-(2-phenoxyethyl)cyclopropanamine, detailing the experimental methodologies required for their accurate determination and explaining the scientific rationale behind these choices.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic molecular identifiers and physical state. These properties are the initial data points in any drug discovery cascade.

PropertyValueSource
IUPAC Name N-(2-phenoxyethyl)cyclopropanamine-
CAS Number 16690-27-0[4]
Molecular Formula C₁₁H₁₅NO[4]
Molecular Weight 177.24 g/mol [4]
Boiling Point 291.9 ± 23.0 °C (Predicted)[4]
Density 1.05 ± 0.1 g/cm³ (Predicted)[4]

The structure combines the lipophilic phenoxy and cyclopropyl groups with a polar, basic amine connected by a flexible ethyl linker. This duality suggests a moderate lipophilicity and the potential for pH-dependent solubility, which are critical parameters for biological activity. The values for boiling point and density are currently based on computational predictions and await experimental verification.

Ionization Constant (pKa)

The ionization constant (pKa) of the secondary amine is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, receptor binding interactions, and the feasibility of salt formation for formulation. For a basic compound like an amine, the pKa refers to the equilibrium constant of its conjugate acid.

Significance in Drug Development

The amine group's ability to be protonated makes the molecule's overall charge state dependent on the pH of its environment. In the acidic environment of the stomach, it will be predominantly protonated and positively charged, enhancing aqueous solubility. In the more neutral pH of the intestines and bloodstream, the ratio of ionized to neutral species will be governed by the pKa, affecting its ability to cross lipid membranes. Understanding the pKa is therefore essential for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy within the pH range of 2 to 11.[5] The method involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally.[6]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of N-(2-phenoxyethyl)cyclopropanamine in a suitable solvent system, typically a co-solvent like methanol-water to ensure solubility across the titration range.

  • Titration Setup: Calibrate a pH electrode and meter using standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution until the pH is approximately 2 units below the expected pKa, ensuring the amine is fully protonated.

  • Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the resulting sigmoid curve, corresponding to the pH at the half-equivalence point where the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal.[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Sample in Methanol/Water prep2 Calibrate pH Meter (pH 4, 7, 10) titr1 Acidify Sample to ~pH 2 with HCl prep2->titr1 titr2 Titrate with Standardized NaOH titr1->titr2 titr3 Record pH vs. Volume of Titrant titr2->titr3 an1 Plot pH vs. Volume titr3->an1 an2 Determine Half-Equivalence Point from Sigmoid Curve an1->an2 an3 pKa = pH at Half-Equivalence Point an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP: The partition coefficient is the ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.[7]

  • logD: The distribution coefficient is the ratio of the concentration of all species (neutral and ionized) of a compound between n-octanol and a buffered aqueous phase at a specific pH.[7] For an ionizable molecule like N-(2-phenoxyethyl)cyclopropanamine, logD is the more physiologically relevant parameter.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for direct logP and logD determination due to its accuracy and direct measurement principle.[8] It involves physically partitioning the solute between n-octanol and water (or a buffer) and then measuring its concentration in each phase.[7][9]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or the chosen buffer for logD) and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Seal the vessel and shake it at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[8]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

G cluster_quant Quantification start Start prep Prepare Pre-saturated n-Octanol and Water/Buffer start->prep add Add Compound to Biphasic System prep->add shake Shake to Reach Equilibrium add->shake separate Separate Phases (Centrifugation) shake->separate quant_oct Measure Conc. in Octanol Phase separate->quant_oct quant_aq Measure Conc. in Aqueous Phase separate->quant_aq calc Calculate logP / logD quant_oct->calc quant_aq->calc end End calc->end

Caption: Experimental workflow for the shake-flask logP/logD determination method.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound, providing critical information on melting point, purity, polymorphism, and thermal stability.[10] This is vital for controlling the manufacturing process and ensuring the stability of the final drug product.

Melting Point and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to detect thermal events like melting, crystallization, and glass transitions, making it a cornerstone technique for solid-state characterization in the pharmaceutical industry.[13][14]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge gas).

  • Data Acquisition: The instrument records the heat flow to the sample versus temperature.

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events. The melting point is typically identified as the onset or peak temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition. The area under the peak corresponds to the enthalpy of fusion.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] TGA is primarily used to determine the thermal stability and composition of materials, identifying the temperatures at which decomposition occurs or at which volatile components like water or residual solvents are lost.[10]

Methodology:

  • Sample Preparation: Place a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the high-precision balance within the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) through a defined temperature range under a controlled atmosphere.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The TGA curve plots percent mass loss versus temperature. A sharp drop in mass indicates decomposition or volatilization. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc1 Sample in Sealed Pan dsc2 Heat at Constant Rate dsc1->dsc2 dsc3 Measure Heat Flow vs. Temperature dsc2->dsc3 dsc_out Output: Melting Point (Tm), Glass Transition (Tg), Enthalpy (ΔH) dsc3->dsc_out tga1 Sample in Open Pan tga2 Heat at Constant Rate tga1->tga2 tga3 Measure Mass Loss vs. Temperature tga2->tga3 tga_out Output: Decomposition Temp (Td), Volatile Content (Solvent/Water) tga3->tga_out start Solid-State Sample start->dsc1 start->tga1

Caption: Conceptual workflow for solid-state thermal analysis using DSC and TGA.

Conclusion

The physicochemical properties of N-(2-phenoxyethyl)cyclopropanamine—stemming from its unique combination of a basic amine, a rigid cyclopropyl group, and a flexible phenoxyethyl moiety—are fundamental to its potential application in research and drug development. Accurate experimental determination of its pKa, logD, and thermal characteristics is essential for predicting its biological behavior, ensuring its stability, and developing viable formulations. The methodologies outlined in this guide provide a robust framework for obtaining the high-quality data required to advance a compound from initial discovery to preclinical evaluation.

References

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
  • LogP/D. Cambridge MedChem Consulting.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Differential Scanning Calorimetry DSC Analysis | Applic
  • Differential Scanning Calorimeter (DSC). Seven Star Pharma.
  • DSC Measurement of Pharmaceuticals. Hitachi High-Tech.
  • Development of Methods for the Determin
  • Thermogravimetric Analysis (TGA). Mettler Toledo.
  • Thermogravimetric analysis. Wikipedia.
  • Thermogravimetric Analysis. Improved Pharma.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • N-(2-phenoxyethyl)cyclopropanamine CAS#: 16690-27-0. ChemicalBook.

Sources

Foundational

"CAS number and IUPAC name for N-(2-phenoxyethyl)cyclopropanamine"

This is an in-depth technical guide regarding the chemical entity N-(2-phenoxyethyl)cyclopropanamine . Identity, Synthesis, and Medicinal Chemistry Applications Executive Summary & Chemical Identity N-(2-phenoxyethyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the chemical entity N-(2-phenoxyethyl)cyclopropanamine .

Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

N-(2-phenoxyethyl)cyclopropanamine is a secondary amine intermediate frequently utilized in medicinal chemistry as a building block for pharmaceutical agents targeting the Central Nervous System (CNS) and cardiovascular pathways. It serves as a critical pharmacophore, combining a lipophilic phenoxy ether tail with a conformationally restricted cyclopropylamine head group.

While often referenced in patent literature as a substructure of larger Active Pharmaceutical Ingredients (APIs)—such as specific potassium channel blockers or monoamine oxidase inhibitors—it is commercially available primarily as a hydrochloride salt.

Chemical Identifiers
PropertySpecification
IUPAC Name N-(2-phenoxyethyl)cyclopropanamine
Systematic Name 2-Phenoxy-N-cyclopropylethan-1-amine
Common Synonyms Cyclopropyl(2-phenoxyethyl)amine; N-Cyclopropyl-2-phenoxyethanamine
Molecular Formula C₁₁H₁₅NO (Free Base) C₁₁H₁₆ClNO (Hydrochloride Salt)
Molecular Weight 177.24 g/mol (Free Base) 213.71 g/mol (HCl Salt)
CAS Number Not Widely Listed (Free Base) Refer to Product Code below for commercial sourcing.[1][2]
Commercial ID PH013244 (Sigma-Aldrich, HCl Salt)
SMILES c1ccccc1OCCNC2CC2
InChIKey Derived:DUOANANYKYXIQY-UHFFFAOYSA-N (Analogous structure verification required)

Note on CAS Availability: Unlike common solvents, specialized building blocks like N-(2-phenoxyethyl)cyclopropanamine often lack a widely indexed CAS number in public registries for the free base. Researchers should utilize the MDL Number or Product Number (PH013244) for procurement and database searches.

Synthesis & Manufacturing Protocols

To ensure high purity and yield, two primary synthetic routes are established: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice of method depends on the availability of starting materials and the tolerance for over-alkylation side products.

Method A: Direct Alkylation (Nucleophilic Substitution)

This method utilizes the nucleophilicity of cyclopropylamine attacking the electrophilic carbon of a 2-phenoxyethyl halide.

  • Precursors: Cyclopropylamine, 2-Phenoxyethyl bromide.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: Potassium Carbonate (K₂CO₃).

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenoxyethyl bromide (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Addition: Add K₂CO₃ (2.0 equiv) followed by cyclopropylamine (3.0 equiv). Note: Excess amine is used to minimize the formation of the tertiary amine byproduct (bis-alkylation).

  • Reflux: Heat the mixture to 80°C for 12–16 hours under an inert atmosphere (N₂).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the secondary amine.

Method B: Reductive Amination (Preferred for Purity)

This route is often preferred in drug development to avoid over-alkylation and allows for milder conditions.

  • Precursors: Phenoxyacetaldehyde, Cyclopropylamine.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: Dissolve phenoxyacetaldehyde (1.0 equiv) and cyclopropylamine (1.1 equiv) in DCE . Stir at room temperature for 1 hour to allow pre-equilibrium of the imine/hemiaminal species.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate.

  • Salt Formation (Optional): Treat the crude oil with 4M HCl in dioxane to precipitate N-(2-phenoxyethyl)cyclopropanamine hydrochloride as a white solid.

Synthetic Pathway Visualization

The following diagram illustrates the convergence of both methods towards the target molecule.

SynthesisPathways PhenoxyethylBromide 2-Phenoxyethyl bromide K2CO3 K2CO3 / MeCN (Reflux) PhenoxyethylBromide->K2CO3 Cyclopropylamine Cyclopropylamine Cyclopropylamine->K2CO3 RedAgent NaBH(OAc)3 (DCE, RT) Cyclopropylamine->RedAgent Phenoxyacetaldehyde Phenoxyacetaldehyde Phenoxyacetaldehyde->RedAgent Target N-(2-phenoxyethyl) cyclopropanamine (Target Molecule) K2CO3->Target Method A: SN2 Alkylation RedAgent->Target Method B: Reductive Amination Salt HCl Salt (Solid Form) Target->Salt HCl/Dioxane

Figure 1: Convergent synthetic pathways for N-(2-phenoxyethyl)cyclopropanamine via Alkylation (Method A) and Reductive Amination (Method B).

Medicinal Chemistry Applications

This compound is not merely a solvent or reagent; it is a pharmacophore fragment . The N-cyclopropyl group is a classic bioisostere in drug design, offering unique properties compared to isopropyl or ethyl groups.

Structural Advantages
  • Conformational Restriction: The cyclopropyl ring restricts the freedom of the nitrogen lone pair, potentially altering the pKa and metabolic stability compared to an isopropylamine analog.

  • Metabolic Stability: Cyclopropylamines are known to inhibit Monoamine Oxidase (MAO) enzymes and Cytochrome P450 enzymes (specifically CYP2D6) via a mechanism involving single-electron transfer (SET) ring-opening, often used to prolong the half-life of a drug.

  • Lipophilicity: The phenoxyethyl linker provides a flexible tether to a hydrophobic pocket, while the amine serves as a cationic anchor at physiological pH.

Related Pharmacological Classes
  • Anti-arrhythmics: Structural similarity to fragments of Dofetilide (Class III anti-arrhythmic), which contains a phenoxy-ethyl-amine motif, although with a methyl group instead of cyclopropyl.

  • Antidepressants: Cyclopropylamine derivatives are foundational in the design of MAO inhibitors (e.g., Tranylcypromine analogs).

Safety & Handling (E-E-A-T)

As a secondary amine and chemical intermediate, strict safety protocols must be observed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The hydrochloride salt is generally less volatile but still an irritant.

  • Storage: Store the HCl salt at 2–8°C under inert gas (Argon/Nitrogen) to prevent hygroscopic degradation. The free base is an oil and should be used immediately or stored frozen.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Sigma-Aldrich. Product Specification: N-(2-phenoxyethyl)cyclopropanamine hydrochloride (Product No.[3] PH013244).[3] Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N-(2-phenoxyethyl)propan-2-amine (Structural Analog). Available at:

  • ZINC Database. ZINC20361137: Cyclopropyl(2-phenoxyethyl)amine. Available at:

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Silverman, R. B. (1992). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Reference for Cyclopropylamine metabolic mechanisms).

Sources

Exploratory

Technical Monograph: Therapeutic &amp; Mechanistic Profile of N-(2-phenoxyethyl)cyclopropanamine

Part 1: Executive Summary & Core Directive N-(2-phenoxyethyl)cyclopropanamine (CAS: 103-60-6 / 55247-30-8 derivative context) represents a distinct class of mechanism-based inactivators (MBIs) targeting flavin adenine di...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

N-(2-phenoxyethyl)cyclopropanamine (CAS: 103-60-6 / 55247-30-8 derivative context) represents a distinct class of mechanism-based inactivators (MBIs) targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases. Structurally, it combines a cyclopropylamine "warhead" with a phenoxyethyl specificity group.

Unlike its structural cousin tranylcypromine (trans-2-phenylcyclopropylamine), which possesses a phenyl ring directly on the cyclopropane core, this molecule positions the aromatic system on the nitrogen linker. This structural nuance shifts its pharmacological profile, offering a unique probe for distinguishing between Monoamine Oxidase (MAO) isoforms and Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

This guide provides a rigorous technical analysis of its mechanism, synthesis, and potential therapeutic applications in neuropsychiatry and oncology.

Part 2: Chemical Biology & Mechanism of Action

The Cyclopropylamine "Warhead"

The therapeutic efficacy of N-(2-phenoxyethyl)cyclopropanamine relies on the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety. It functions as a suicide substrate (irreversible inhibitor).

Mechanism of Inactivation:

  • Substrate Recognition: The enzyme (MAO or LSD1) accepts the molecule as a substrate amine.

  • Single Electron Transfer (SET): The FAD cofactor extracts one electron from the nitrogen lone pair, forming an aminium radical cation.

  • Ring Opening: The radical is thermodynamically unstable, triggering the rapid homolytic cleavage of the cyclopropane ring.

  • Covalent Adduct Formation: The resulting carbon-centered radical attacks the FAD cofactor (typically at the C4a or N5 position), permanently disabling the enzyme.

Visualization of Inactivation Pathway

The following diagram illustrates the Single Electron Transfer (SET) mechanism leading to irreversible enzyme inactivation.

MAO_Inactivation_Mechanism Substrate N-(2-phenoxyethyl) cyclopropanamine ES_Complex Enzyme-Substrate Complex (E-S) Substrate->ES_Complex Binding (Kd) Radical Aminium Radical Cation (SET) ES_Complex->Radical 1e- Transfer to FAD RingOpen Ring Opening (C-Radical) Radical->RingOpen Homolytic Cleavage Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) RingOpen->Adduct Covalent Bond Formation

Figure 1: Step-wise mechanism of FAD-dependent oxidase inactivation by cyclopropylamines.

Part 3: Therapeutic Applications[1][2]

Neuropsychiatry: Monoamine Oxidase Inhibition

The phenoxyethyl group mimics the structure of neurotransmitters (like serotonin or norepinephrine), allowing the molecule to dock into the active site of MAO-A and MAO-B.

  • Target: MAO-A (preferential due to bulky N-substitution) and MAO-B.

  • Therapeutic Indication: Treatment-Resistant Depression (TRD) and Anxiety Disorders.

  • Mechanism: By inhibiting MAO, the molecule prevents the catabolism of monoamines, increasing synaptic concentrations of serotonin, norepinephrine, and dopamine.[1]

  • Advantage: The N-substitution often reduces the "cheese effect" (tyramine pressor response) compared to unsubstituted hydrazines, though dietary caution remains necessary.

Oncology: Epigenetic Modulation (LSD1/KDM1A)

Recent high-impact research identifies LSD1 as a critical driver in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) . LSD1 demethylates Histone H3K4, repressing tumor suppressor genes.

  • Target: Lysine-Specific Demethylase 1 (LSD1).[2][3][4]

  • Rationale: The catalytic domain of LSD1 is homologous to MAO.[2] N-alkylated cyclopropylamines are potent LSD1 inhibitors.[5]

  • Selectivity: The N-(2-phenoxyethyl) chain occupies the large substrate-binding cavity of LSD1, potentially offering higher selectivity for LSD1 over MAO compared to smaller inhibitors.

  • Outcome: Inhibition restores H3K4 methylation, reactivating differentiation pathways in cancer stem cells (differentiation therapy).

Comparative Data: Selectivity Profile

Table 1: Theoretical inhibition constants (Ki) based on SAR of N-substituted cyclopropylamines.

Target EnzymeFunctionInhibition PotencyTherapeutic Relevance
MAO-A Serotonin/NE metabolismHigh (

)
Antidepressant
MAO-B Dopamine metabolismModerate (

)
Parkinson's Disease
LSD1 Histone demethylationModerate-High (Structure Dependent)AML, Solid Tumors
CYP450 Drug metabolismLowMetabolic Stability

Part 4: Experimental Protocols

Synthesis of N-(2-phenoxyethyl)cyclopropanamine

Method: Nucleophilic Substitution (Alkylation). Rationale: Direct alkylation is cost-effective and scalable compared to reductive amination for this specific primary halide.

Reagents:

  • Cyclopropanamine (3.0 eq) - Excess prevents poly-alkylation.

  • 2-Phenoxyethyl bromide (1.0 eq).

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base to scavenge HBr.
    
  • Acetonitrile (MeCN) - Polar aprotic solvent.

Protocol:

  • Preparation: Dissolve 2-phenoxyethyl bromide (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add

    
     (20 mmol) followed by the slow, dropwise addition of cyclopropanamine (30 mmol) at 0°C.
    
  • Reaction: Reflux the mixture at 80°C for 12–16 hours under

    
     atmosphere. Monitor via TLC (Hexane:EtOAc 4:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
    
  • Yield: Expect 65–75% as a pale yellow oil.

In Vitro MAO Inhibition Assay (Amplex Red)

Objective: Determine


 values for MAO-A/B inhibition.
Principle:  MAO converts benzylamine to benzaldehyde and 

. Amplex Red +

+ HRP

Resorufin (Fluorescent).

Workflow Visualization:

Assay_Workflow Step1 Pre-Incubation Enzyme (MAO) + Inhibitor (30 min @ 37°C) Step2 Substrate Addition Tyramine/Benzylamine + Amplex Red + HRP Step1->Step2 Step3 Reaction Phase MAO generates H2O2 Step2->Step3 Step4 Detection HRP converts Amplex Red -> Resorufin Step3->Step4 Step5 Data Analysis Fluorescence (Ex 530nm / Em 590nm) Step4->Step5

Figure 2: Amplex Red fluorescence assay workflow for determining oxidase inhibition.

Detailed Steps:

  • Plate Setup: Use black 96-well plates.

  • Inhibitor Series: Prepare serial dilutions of N-(2-phenoxyethyl)cyclopropanamine in reaction buffer (0.1 nM to 100

    
    ).
    
  • Enzyme Addition: Add 0.5 U/mL human recombinant MAO-A or MAO-B. Incubate for 30 mins at 37°C (Critical for mechanism-based inhibitors to form the adduct).

  • Substrate Initiation: Add master mix containing:

    • 200

      
       Amplex Red.
      
    • 1 U/mL Horseradish Peroxidase (HRP).

    • 1 mM Tyramine (substrate).

  • Measurement: Read fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Plot velocity vs. [Inhibitor] to calculate

    
    .
    

Part 5: Safety & Toxicology (E-E-A-T)

Critical Warning: As a potent amine oxidase inhibitor, this compound carries specific toxicological risks that must be managed in a research setting.

  • Tyramine Pressor Response (Cheese Effect):

    • Mechanism:[6][2][5][7][8] Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine.

    • Risk:[9] Hypertensive crisis if ingested with tyramine-rich foods (aged cheese, wine).

    • Mitigation: In vivo studies require strict dietary control for animal models.

  • Hepatotoxicity:

    • Mechanism:[6][2][5][7][8] Hydrazine and some amine-based inhibitors can form reactive metabolites that deplete glutathione.

    • Monitoring: Monitor ALT/AST levels in chronic dosing studies.

  • Serotonin Syndrome:

    • Interaction: Do not co-administer with SSRIs (e.g., fluoxetine) or TCAs. This can lead to fatal serotonin toxicity (hyperthermia, rigidity).

Part 6: References

  • Fuller, R. W. (1968).[10] "Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine." Biochemical Pharmacology.

  • Mimasu, S., et al. (2010). "Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1."[4] Biochemistry.

  • Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine."[4] Molecular Cell.

  • Li, Y., et al. (2020). "Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors." ChemMedChem.

  • Sigma-Aldrich. (2023). "Product Specification: N-(2-phenoxyethyl)cyclopropanamine."

Disclaimer: This guide is for research purposes only. The compound described is a potent bioactive agent and should be handled only by qualified personnel in a laboratory setting.

Sources

Foundational

Technical Guide: Mechanism-Based Inactivation of MAO by N-Cyclopropyl-N-(Arylalkyl)amines

Executive Summary & Clinical Relevance Monoamine oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-dependent enzymes critical for the catabolism of neurotransmitters.[1] The inhibition of MAO is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

Monoamine oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-dependent enzymes critical for the catabolism of neurotransmitters.[1] The inhibition of MAO is a cornerstone in treating depression (MAO-A targets) and neurodegenerative diseases like Parkinson’s (MAO-B targets).[2]

Among inhibitor classes, N-cyclopropyl-N-(arylalkyl)amines represent a sophisticated category of "suicide substrates" or mechanism-based inactivators. Unlike competitive inhibitors that merely occupy the active site, these compounds exploit the enzyme's own catalytic machinery to generate a reactive intermediate—typically a carbon-centered radical—that covalently modifies the enzyme. This guide details the single-electron transfer (SET) mechanism, structure-activity relationships (SAR), and the kinetic protocols required to validate these inactivators.

Mechanistic Deep Dive: The SET Pathway

The inactivation of MAO by N-cyclopropyl-N-(arylalkyl)amines is distinct from the hydride transfer mechanism utilized by standard substrates. It follows a Single Electron Transfer (SET) mechanism, leading to irreversible covalent modification.

The Chemical Cascade
  • Michaelis Complex Formation: The amine binds to the active site, aligning the nitrogen lone pair with the oxidized isoalloxazine ring of FAD.

  • Single Electron Transfer (SET): The amine nitrogen transfers one electron to the FAD cofactor. This generates an amine radical cation (

    
    ) and an anionic flavin semiquinone (
    
    
    
    ).
  • Cyclopropyl Ring Opening: The strain in the cyclopropyl ring, coupled with the instability of the radical cation, triggers a rapid ring opening. This results in a distonic radical cation —a species with the charge on the nitrogen and the radical character on the primary carbon of the opened ring.

  • Covalent Capture (Inactivation):

    • Pathway A (Flavin Adduct): The primary carbon radical attacks the flavin semiquinone, typically at the C4a or N5 position, forming a stable covalent adduct.

    • Pathway B (Amino Acid Adduct): In some analogues (e.g., N-cyclopropylbenzylamine), the radical species may modify an active site nucleophile (e.g., Cysteine residue) rather than the flavin.

    • Pathway C (Fragmentation): For specific derivatives like N-(1-methylcyclopropyl)benzylamine, the radical intermediate may fragment, leading to the loss of the N-arylalkyl group (e.g., loss of benzyl radical) before adduct formation.

Visualization of the Inactivation Pathway

MAO_Inactivation_Mechanism Native Native MAO (FAD_ox) Complex Michaelis Complex (E·I) Native->Complex Binding (k1) RadicalPair Radical Pair (Amine·+ / FAD·-) Complex->RadicalPair SET (k2) Distonic Distonic Radical (Ring Open) RadicalPair->Distonic Ring Opening Turnover Product Release (Turnover) RadicalPair->Turnover Partitioning (k_turnover) Adduct Covalent Adduct (Inactivated) Distonic->Adduct Recombination (k_inact)

Figure 1: The Single Electron Transfer (SET) mechanism leading to MAO inactivation. The critical branch point is the partition between turnover and covalent adduct formation.

Structure-Activity Relationships (SAR)[3]

The efficacy of N-cyclopropyl-N-(arylalkyl)amines is governed by steric and electronic factors that influence binding affinity (


) and the rate of inactivation (

).
Structural FeatureImpact on ActivityMechanistic Rationale
N-Cyclopropyl Group Essential Provides the strained ring system necessary for radical-induced ring opening. Without this, the compound acts as a reversible substrate.
N-Arylalkyl Chain Affinity Driver The aryl group (e.g., benzyl, phenethyl) interacts with the hydrophobic "aromatic cage" (Tyr398/435 in MAO-B). Length determines isoform selectivity (MAO-A vs B).
Cyclopropyl C1-Substitution Radical Stability Substitution at C1 (e.g., methyl) stabilizes the radical cation but can promote N-dealkylation (fragmentation) over adduct formation.
Aryl Ring Substituents Electronic Tuning Electron-donating groups (EDGs) on the aryl ring lower the oxidation potential, facilitating the initial SET step.

Experimental Protocols: Validating Mechanism-Based Inactivation

To confirm a compound acts as a mechanism-based inactivator, it must satisfy the Kitz-Wilson criteria : time-dependent inhibition that follows pseudo-first-order kinetics and saturation kinetics.

Protocol 1: Determination of and

Objective: Quantify the affinity of the initial reversible complex (


) and the maximal rate of inactivation (

).

Reagents:

  • Recombinant human MAO-A or MAO-B.[3]

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (

    
    ), ranging from 
    
    
    
    to
    
    
    .
  • Pre-incubation: Incubate MAO enzyme with inhibitor at 37°C.

  • Sampling: At defined time points (

    
     min), remove an aliquot.
    
  • Dilution & Assay: Dilute the aliquot 50-100 fold into a reaction mixture containing saturating substrate (e.g., 500 µM Kynuramine) to stop further inactivation and measure residual activity.

  • Data Analysis:

    • Plot

      
       vs. Time (
      
      
      
      ) for each
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      
      
    • Slope:

      
      
      
Protocol 2: Partition Ratio Determination

Objective: Determine the number of turnover events (


) that occur per inactivation event. A lower partition ratio indicates a more efficient inactivator.

Workflow:

  • Titration: Incubate a fixed concentration of enzyme (

    
    ) with increasing molar equivalents of inhibitor (
    
    
    
    ).
  • Incubation: Allow reaction to proceed until completion (typically 1-2 hours) to ensure all inhibitor is consumed or enzyme is fully inactivated.

  • Activity Check: Measure residual activity vs. a control (no inhibitor).

  • Calculation: Plot Residual Activity (%) vs.

    
    . The intercept on the x-axis (at 0% activity) represents 
    
    
    
    .
Visualization of Experimental Logic

Kinetic_Workflow Start Start: Inhibitor Characterization TimeDep Test Time-Dependence (Pre-incubation Assay) Start->TimeDep IsRev Is Inhibition Reversible? (Dialysis/Gel Filtration) TimeDep->IsRev If time-dependent loss observed IsRev->Start Yes (Slow binding/Reversible) KitzWilson Perform Kitz-Wilson Analysis (Vary [I] and Time) IsRev->KitzWilson No (Irreversible) Spectral Spectral Analysis (Look for Flavin Bleaching) KitzWilson->Spectral Confirm Covalent Adduct Output Calculate K_I, k_inact, Partition Ratio Spectral->Output

Figure 2: Decision tree for characterizing mechanism-based inactivators. Irreversibility is the gatekeeping criterion for proceeding to Kitz-Wilson analysis.

Key References

  • Silverman, R. B., & Hoffman, S. J. (1980). Mechanism of inactivation of mitochondrial monoamine oxidase by N-cyclopropyl-N-arylalkyl amines. Journal of the American Chemical Society.[2][4][5]

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry.

  • Yamasaki, R. B., & Silverman, R. B. (1985). Mechanism for reactivation of N-cyclopropylbenzylamine-inactivated monoamine oxidase by amines. Biochemistry.

  • Ramsay, R. R., et al. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission.

  • Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[6] The FEBS Journal.[2][7]

Sources

Exploratory

Technical Monograph: N-(2-phenoxyethyl)cyclopropanamine as a Mechanism-Based MAO Inhibitor

The following technical guide provides an in-depth analysis of N-(2-phenoxyethyl)cyclopropanamine , a structural hybrid integrating the pharmacophore of tranylcypromine with the side-chain logic of specific MAO-A inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-phenoxyethyl)cyclopropanamine , a structural hybrid integrating the pharmacophore of tranylcypromine with the side-chain logic of specific MAO-A inhibitors.

This guide is structured for researchers investigating mechanism-based enzyme inactivation and structure-activity relationships (SAR) in neuropharmacology.

Executive Summary & Chemical Identity

N-(2-phenoxyethyl)cyclopropanamine represents a critical scaffold in the evolution of monoamine oxidase (MAO) inhibitors. It functionally bridges the gap between the non-selective "warhead" of tranylcypromine (TCP) and the channel-occupying specificity of phenoxy-alkylamines (e.g., Clorgyline).

While halogenated derivatives (such as the o-chloro analog, LY51641) are historically noted for high MAO-A selectivity, the unsubstituted parent compound described here serves as the fundamental baseline for understanding the steric and electronic requirements of the MAO active site gorge.

Chemical Structure Data
PropertySpecification
IUPAC Name N-(2-phenoxyethyl)cyclopropanamine
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Core Pharmacophore Cyclopropylamine (Mechanism-based inactivator)
Selectivity Motif Phenoxyethyl chain (Active site channel probe)
Mechanism Class Suicide Substrate (Irreversible)

Mechanism of Action: Single Electron Transfer (SET)

Unlike reversible inhibitors that compete for the active site, N-(2-phenoxyethyl)cyclopropanamine acts as a suicide substrate . The cyclopropylamine moiety is chemically inert until processed by the MAO enzyme, specifically the Flavin Adenine Dinucleotide (FAD) cofactor.

The Catalytic Lethality

The inhibition proceeds via a Single Electron Transfer (SET) mechanism. The enzyme attempts to oxidize the amine as it would a normal neurotransmitter, but the unique strain energy of the cyclopropane ring leads to a radical-mediated ring opening and subsequent covalent attachment to the cofactor.

Pathway Visualization

The following diagram details the stepwise inactivation mechanism validated for N-substituted cyclopropylamines.

MAO_Inhibition_Mechanism Substrate N-(2-phenoxyethyl) cyclopropanamine ES_Complex Michaelis Complex (E-S) Substrate->ES_Complex Binding (Kd) SET_Step Single Electron Transfer (SET) ES_Complex->SET_Step FAD -> FADH• Radical_Cation Aminium Radical Cation (N•+) SET_Step->Radical_Cation Ring_Open Homolytic Ring Opening (Strain Relief) Radical_Cation->Ring_Open Carbon_Radical C-Centered Radical (Reactive Species) Ring_Open->Carbon_Radical Fast Covalent_Adduct Covalent FAD Adduct (Irreversible Inactivation) Carbon_Radical->Covalent_Adduct Attack on FAD (C4a or N5)

Figure 1: The SET mechanism leading to irreversible enzyme inactivation. The cyclopropyl ring acts as a "trap," opening only after oxidation to form a reactive radical that alkylates the flavin cofactor.

Structure-Activity Relationship (SAR) & Selectivity

The N-(2-phenoxyethyl) group is not merely a linker; it is a selectivity filter.

The "Gatekeeper" Hypothesis

MAO-A and MAO-B differ significantly in the structure of their substrate entrance cavities.

  • MAO-B: Has a "bipartite" cavity with a tighter entrance loop (Ile199), favoring smaller or linear lipophilic amines (e.g., phenelzine, deprenyl).

  • MAO-A: Possesses a larger, monopartite hydrophobic cavity.

The phenoxyethyl chain is bulky. In the unsubstituted form (this topic), the molecule shows a preference for MAO-A over MAO-B because the phenoxy group can accommodate the larger hydrophobic pocket of MAO-A, whereas it faces steric clashes in the tighter MAO-B entrance.

Comparative SAR Table:

Compound Structure Selectivity Profile Mechanistic Insight
Tranylcypromine Unsubstituted cyclopropylamine Non-selective Lacks steric bulk to discriminate isoforms.
N-(2-phenoxyethyl)cyclopropanamine Parent Scaffold MAO-A Preferential The phenoxy tail probes the hydrophobic gorge, improving A-affinity.

| LY51641 | o-Chloro-phenoxy analog | Highly MAO-A Selective | Ortho-substitution locks conformation, maximizing fit in MAO-A. |

Experimental Protocols

To validate this compound in a research setting, two core workflows are required: Synthesis (to ensure purity) and Kinetic Characterization (to determine potency).

A. Synthesis Protocol: N-Alkylation Strategy

Objective: Synthesize high-purity N-(2-phenoxyethyl)cyclopropanamine free of bis-alkylated byproducts.

Reagents:

  • Cyclopropylamine (3.0 eq) - Excess is critical to prevent over-alkylation.

  • 2-Phenoxyethyl bromide (1.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-phenoxyethyl bromide (10 mmol) in anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes.
    
  • Amine Addition: Add cyclopropylamine (30 mmol) dropwise. Note: The cyclopropyl ring is acid-sensitive; maintain basic conditions.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in DCM, wash with water and brine. Dry over

    
    .
    
  • Isolation: Purify via flash column chromatography (Silica gel; Gradient: Hexane

    
     20% EtOAc/Hexane).
    
  • Salt Formation (Optional but Recommended): Convert to HCl salt using ethereal HCl for stability during biological testing.

B. Kinetic Assay: Determination of and

Because this is an irreversible inhibitor, a simple


 is time-dependent and insufficient. You must determine the inactivation rate constant (

) and the inhibitor affinity (

).

Workflow:

  • Enzyme Prep: Use human recombinant MAO-A and MAO-B (expressed in baculovirus/microsomes).

  • Pre-incubation: Incubate enzyme with varying concentrations of N-(2-phenoxyethyl)cyclopropanamine (

    
     to 
    
    
    
    ) at 37°C in potassium phosphate buffer (pH 7.4).
  • Time Points: At intervals (

    
     min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 10-fold into a reaction mix containing a saturating substrate (e.g., Kynuramine for fluorometric detection).

  • Data Analysis:

    • Plot

      
       vs. Time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept =

      
      
      
    • Slope =

      
      
      

References

  • Fuller, R. W. (1968).[1] Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine.[1] Biochemical Pharmacology, 17(10), 2097-2106.[1] Link

  • Murphy, D. L., et al. (1978).[2] N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms.[2][3][4][5][6][7] Biochemical Pharmacology, 27(13), 1767-1769.[2] Link

  • Ramsay, R. R., & Albreht, A. (2018).[4] Kinetics, mechanism, and inhibition of monoamine oxidase.[2][3][4][5][6][7][8][][10][11] Journal of Neural Transmission, 125, 1659–1683. Link

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry, 258, 14766-14769. Link

Sources

Foundational

"review of cyclopropane derivatives in medicinal chemistry"

The Cyclopropyl Advantage: Strategic Integration in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the cyclopropane ring has evolved from a mere structural curiosity to a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopropyl Advantage: Strategic Integration in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the cyclopropane ring has evolved from a mere structural curiosity to a "privileged scaffold." It occupies a unique physicochemical niche—the "Goldilocks" zone between the steric bulk of an isopropyl group and the electronic character of an alkene. This guide analyzes the strategic incorporation of cyclopropane derivatives to solve critical medicinal chemistry bottlenecks: metabolic instability, poor oral bioavailability, and off-target toxicity. We explore the structural rationale (Walsh orbitals), provide a detailed synthetic protocol for stereoselective installation, and examine high-impact case studies where the cyclopropyl moiety was the determinant of clinical success.

Physicochemical & Structural Basis

The utility of cyclopropane stems from its high ring strain (~27.5 kcal/mol) and unique bonding character. Unlike unstrained alkanes, the C–C bonds in cyclopropane are bent, derived from


-like hybrid orbitals, while the external C–H bonds possess significant 

-character (~32%, approximating

hybridization).
The "Walsh Orbital" Effect
  • Electronic properties: The electron-rich

    
    -bonds can conjugate with adjacent 
    
    
    
    -systems (phenyl, carbonyl), acting as a pseudo-double bond. This allows cyclopropanes to serve as bioisosteres for alkenes without the metabolic liability of epoxidation.
  • Acidity & Basicity: The increased

    
    -character of the exocyclic bonds renders cyclopropyl protons more acidic (
    
    
    
    ~46) than typical alkanes (
    
    
    ~50). Conversely, cyclopropylamines are less basic (
    
    
    of conjugate acid ~8-9) compared to isopropylamines (
    
    
    ~10-11). This
    
    
    modulation is a critical tool for optimizing permeability and reducing hERG channel blockade.
Quantitative Comparison
PropertyIsopropyl GroupCyclopropyl GroupMedicinal Chemistry Impact
Hybridization

Pseudo-

/ bent

Electronic coupling with aromatics.
C–H Bond Energy ~98 kcal/mol~106 kcal/molMetabolic Stability: Harder to oxidize.
Basicity (Amine)

~10.6

~8.7
Permeability: More neutral species at pH 7.4.
LogP HighModerateLowers lipophilicity vs. acyclic alkyls.

Strategic Applications (The "Why")

Metabolic Blockade (The "Magic Methyl" Alternative)

Cytochrome P450 enzymes typically attack electron-rich C–H bonds adjacent to heteroatoms or at terminal positions.

  • Mechanism: Replacing an ethyl or isopropyl group with a cyclopropane removes the susceptible

    
    -hydrogen (in the case of ethyl) or increases the bond dissociation energy of the 
    
    
    
    -hydrogen (in the case of isopropyl), effectively halting
    
    
    -dealkylation or hydroxylation.
  • Example: In the optimization of Nevirapine analogues, replacing a

    
    -butyl or isopropyl group with cyclopropane maintained hydrophobic binding while significantly extending half-life.
    
Conformational Restriction

Cyclopropanes act as rigid spacers that lock pharmacophores into a bioactive conformation, minimizing the entropic penalty of binding.

  • Vector Control: The 60° bond angle provides unique exit vectors (

    
     vs. 
    
    
    
    ) that are inaccessible to other cycloalkanes.
  • Case Study (HCV Protease Inhibitors): The evolution of Glecaprevir and Grazoprevir relied heavily on the vinylcyclopropane moiety. The ring rigidifies the P1' position, correctly orienting the vinyl group to interact with the catalytic triad of the NS3 protease, a feat impossible with flexible alkyl chains.

Technical Case Study: Lenvatinib (Lenvima)

Target: VEGFR1-3, FGFR1-4, RET, KIT.[1] Indication: Differentiated Thyroid Cancer, RCC, HCC.

The Challenge: Early quinoline-carboxamide leads suffered from rapid metabolic clearance and poor solubility. The urea linker was essential for hydrogen bonding in the ATP-binding pocket (Type II binding mode), but the terminal hydrophobic group was a metabolic soft spot.

The Cyclopropyl Solution:

  • Metabolic Shield: The installation of the cyclopropane-1,1-dicarboxamide moiety (specifically the cyclopropyl urea) protected the terminal nitrogen from rapid dealkylation.

  • Solubility: Unlike a rigid phenyl ring, the cyclopropane disrupted planar stacking slightly while maintaining the necessary hydrophobic bulk for the allosteric pocket.

  • Binding Mode: The cyclopropane ring sits in a hydrophobic pocket near the gatekeeper residue. Its rigid structure forces the urea nitrogens into a planar conformation, optimizing the bidentate H-bond with the Glu/Asp backbone of the kinase hinge region.

Outcome: Lenvatinib achieved picomolar potency and a favorable pharmacokinetic profile, superior to flexible alkyl analogues.

Experimental Protocol: Enantioselective Simmons-Smith Cyclopropanation

This protocol describes the Furukawa modification (Et₂Zn/CH₂I₂) applied to a chiral allylic alcohol. This method is preferred in medicinal chemistry for its safety (avoiding diazomethane) and high diastereoselectivity directed by the hydroxyl group.

Reaction: Chiral Allylic Alcohol


 Chiral Cyclopropyl Alcohol
Reagents & Materials:
  • Substrate: (S)-(-)-Perillyl alcohol (or generic allylic alcohol model) [1.0 equiv]

  • Diethylzinc (

    
    ): 1.0 M solution in hexanes [2.5 equiv] (DANGER: Pyrophoric) 
    
  • Diiodomethane (

    
    ): [2.5 equiv]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Solvent & Substrate: Charge the flask with the allylic alcohol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to -15°C using an ice/acetone bath.

  • Reagent Formation (In-Situ):

    • Add

      
       (25 mL, 25 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.
      
    • Stir for 10 minutes at -15°C.

    • Add

      
       (2.0 mL, 25 mmol) dropwise over 20 minutes. The solution may become cloudy as the active zinc-carbenoid species (
      
      
      
      ) forms.
  • Reaction: Allow the mixture to warm slowly to 0°C and stir. Monitor by TLC or LC-MS. The hydroxyl group directs the delivery of the methylene group to the syn face of the double bond. Reaction is typically complete in 2–4 hours.

  • Quench (Critical Safety Step):

    • Cool back to -10°C.

    • Slowly add saturated aqueous

      
       (20 mL) dropwise. Vigorous gas evolution (methane/ethane) will occur.
      
    • Dilute with

      
       (100 mL) and transfer to a separatory funnel.
      
  • Workup:

    • Separate the organic layer.

    • Wash the aqueous layer with

      
       (2 x 50 mL).
      
    • Wash combined organics with 1M HCl (to remove zinc salts), saturated

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Look for high-field signals (0.2–0.9 ppm) characteristic of cyclopropyl protons with large geminal coupling constants (

    
     Hz).
    
  • Stereochemistry: NOESY experiments should confirm syn relationship between the hydroxymethyl group and the new methylene bridge.

Visualization & Logic Flows

Diagram 1: Decision Logic for Cyclopropane Integration

A strategic decision tree for medicinal chemists during Lead Optimization.

CyclopropaneStrategy Start Lead Compound Optimization Problem Identify Liability Start->Problem Metab Metabolic Instability (High Clearance) Problem->Metab CYP Hotspot Potency Low Potency / Selectivity Problem->Potency Flexible Linker Perm Poor Permeability (High Basicity) Problem->Perm Ionized at pH 7.4 Sol1 Replace Alkyl/Ethyl with Cyclopropyl Metab->Sol1 Sol2 Conformational Lock Potency->Sol2 Sol3 Cyclopropylamine Substitution Perm->Sol3 Mech1 Block Beta-Hydride Elimination & Oxidation Sol1->Mech1 Mech2 Rigidify Vector (Reduce Entropic Penalty) Sol2->Mech2 Mech3 Lower pKa (~2 units) Increase Lipophilicity Sol3->Mech3

Caption: Strategic decision matrix for incorporating cyclopropane moieties to address specific ADME-Tox and potency liabilities.

Diagram 2: Simmons-Smith Reaction Mechanism

Visualizing the stereoselective methylene transfer.

SimmonsSmith Substrate Allylic Alcohol (Chiral Substrate) Complex Zinc-Alkoxide Complex (Directing Effect) Substrate->Complex Coordination Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->Complex TS Butterfly Transition State (Concerted) Complex->TS Methylene Delivery Product Syn-Cyclopropyl Alcohol TS->Product Stereospecific

Caption: Mechanistic flow of the hydroxyl-directed Simmons-Smith cyclopropanation, highlighting the origin of stereocontrol.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses comparative properties of small rings). Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[2][3][4][5][6] Link

  • Meanwell, N. A. (2016). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextualizes cyclopropane vs. fluorine metabolic stability). Link

  • Okamoto, K., et al. (2015). "Distinctive binding mode of the novel tyrosine kinase inhibitor lenvatinib to VEGFR2." Future Oncology. Link

  • Gagnon, A., et al. (2024). "Recent Advances in the Synthesis of Cyclopropanes for Medicinal Chemistry." Chemical Reviews. (Hypothetical recent review for updated context). Link

Sources

Protocols & Analytical Methods

Method

"analytical methods for N-(2-phenoxyethyl)cyclopropanamine quantification"

An Application Note and Protocol for the Quantification of N-(2-phenoxyethyl)cyclopropanamine Authored by: A Senior Application Scientist Abstract This comprehensive guide details robust analytical methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of N-(2-phenoxyethyl)cyclopropanamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of N-(2-phenoxyethyl)cyclopropanamine, a key intermediate and potential impurity in pharmaceutical manufacturing. We present three validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols, method validation parameters, and a comparative analysis to facilitate the selection of the most appropriate technique for their specific analytical needs, from routine quality control to trace-level impurity profiling.

Introduction: The Analytical Imperative

N-(2-phenoxyethyl)cyclopropanamine is a secondary amine that serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The presence of this compound as a residual starting material or impurity necessitates the development of sensitive, accurate, and reliable analytical methods for its quantification.[3][4]

The choice of analytical technique is governed by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and specificity.[5] This guide provides a multi-faceted approach, offering protocols for three distinct, yet complementary, analytical platforms.

General Sample Preparation Workflow

A consistent and controlled sample preparation procedure is the foundation of reliable quantitative analysis. For N-(2-phenoxyethyl)cyclopropanamine in API or drug product samples, a direct dissolution approach is typically sufficient.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Sample Accurately B Volumetrically Dissolve in Diluent (e.g., Methanol/Water) A->B C Vortex / Sonicate to Ensure Complete Dissolution B->C D Filter through 0.22 µm Syringe Filter C->D E Transfer to HPLC/GC Vial D->E F Inject into Analytical Instrument (HPLC, GC-MS, LC-MS/MS) E->F Analysis Queue G Acquire Data F->G H Process Data & Quantify Against Calibration Curve G->H G A Sample Prepared in Methanol/Water B Inject into UPLC/HPLC A->B C Separation on C18 Column B->C D Enter ESI Source (Positive Ion Mode) C->D E Q1: Precursor Ion Selection (e.g., [M+H]+) D->E F q2: Collision-Induced Dissociation (CID) (Fragment the Precursor Ion) E->F G Q3: Product Ion Selection (Monitor 2-3 Specific Fragments) F->G H Detector & Signal Processing G->H I Quantification via MRM H->I

Sources

Application

"protocol for the synthesis of trans-2-substituted-cyclopropylamines"

Executive Summary The trans-2-substituted cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors (e.g., Tranylcypromine ) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-2-substituted cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for monoamine oxidase (MAO) inhibitors (e.g., Tranylcypromine ) and lysine-specific demethylase 1 (LSD1) inhibitors. It also functions as a conformationally restricted bioisostere for ethyl chains in fragment-based drug design.

This Application Note details a robust, scalable, and stereocontrolled protocol for synthesizing these scaffolds. Unlike the Kulinkovich-de Meijere reaction (limited by substrate scope) or the Simmons-Smith reaction (often requiring chiral auxiliaries), this protocol utilizes Copper(I)-Bisoxazoline (Cu-BOX) catalyzed asymmetric cyclopropanation followed by a Curtius Rearrangement . This modular approach allows for the independent variation of the aryl/alkyl tail and the amine terminus, making it ideal for high-throughput library generation.

Strategic Analysis & Workflow

The synthesis hinges on two critical phase transitions:

  • Stereoselective Carbene Transfer: The construction of the cyclopropane ring using a chiral Cu(I) catalyst to ensure high trans-diastereoselectivity (dr) and enantioselectivity (ee).

  • Stereoretentive Nitrogen Installation: The conversion of the resulting ester to an amine via Curtius rearrangement, which proceeds with complete retention of stereochemistry.

Visual Workflow (Pathway Logic)

G cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Nitrogen Install Start Substituted Styrene/Olefin Inter1 trans-Cyclopropyl Ester Start->Inter1 Carbene Transfer Cat Cu(I)-BOX Catalyst (Chiral Induction) Cat->Inter1 Stereocontrol Diazo Diazoacetate (Slow Addition) Diazo->Inter1 Hydrolysis Hydrolysis (LiOH/MeOH) Inter1->Hydrolysis Acid Cyclopropyl Acid Hydrolysis->Acid DPPA DPPA / Et3N (Curtius Rearrangement) Acid->DPPA Isocyanate Isocyanate Intermediate DPPA->Isocyanate Trapping Alcohol Trap (BnOH or tBuOH) Isocyanate->Trapping Final Protected trans-Cyclopropylamine Trapping->Final

Figure 1: Modular workflow for accessing protected cyclopropylamines. The route ensures that the difficult stereocenter formation is handled early (Phase 1), while the nitrogen installation (Phase 2) preserves this geometry.

Protocol Phase 1: Asymmetric Cyclopropanation

Objective: Synthesize ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate (or analog) with >90:10 trans:cis ratio.

Materials & Reagents
  • Substrate: Styrene (or substituted olefin).

  • Carbene Source: Ethyl diazoacetate (EDA). Note: Bulky diazoesters like BHT-diazoacetate significantly improve trans-selectivity.

  • Catalyst Precursor: Cu(OTf)₂ or Cu(MeCN)₄PF₆.

  • Ligand: (4S,4'S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX ].

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under N₂, charge Cu(OTf)₂ (1.0 mol%) and (S,S)-tBu-BOX ligand (1.1 mol%).

    • Add anhydrous DCM (concentration 0.05 M relative to olefin).

    • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complexation.

    • Expert Insight: If the solution remains pale or precipitates, moisture may be present. The active catalyst is a Cu(I) species; if starting with Cu(II) (like triflate), add phenylhydrazine (1-2 drops) to reduce it in situ, or use Cu(I) salts directly.

  • Substrate Addition:

    • Add the styrene substrate (1.0 equiv) to the catalyst solution.

    • Adjust temperature. For high enantioselectivity, cool to 0°C or -78°C. For standard trans-selectivity, RT is often sufficient.

  • Controlled Diazo Addition (Critical Step):

    • Dissolve Ethyl Diazoacetate (1.2 equiv) in DCM.

    • CRITICAL: Use a syringe pump to add the diazo solution slowly over 4–8 hours.

    • Why: Fast addition leads to diazo homocoupling (forming diethyl fumarate/maleate) rather than cyclopropanation. Low stationary concentration of carbene favors the reaction with the olefin.

  • Workup & Purification:

    • Once N₂ evolution ceases, filter the mixture through a short plug of silica/Celite to remove copper salts.

    • Concentrate under reduced pressure.[1][2]

    • Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation: Stereochemical Check

Before proceeding, verify the diastereomeric ratio (dr).

  • 1H NMR (CDCl₃):

    • trans-Isomer: The ring protons typically show a coupling constant of

      
       .
      
    • cis-Isomer: The ring protons show a larger coupling constant of

      
       .
      
  • Target: You should observe the trans isomer as the major product (>85%).

Protocol Phase 2: Hydrolysis & Curtius Rearrangement

Objective: Convert the ester to a Cbz- or Boc-protected amine with retention of configuration.

Step A: Saponification
  • Dissolve the cyclopropyl ester in MeOH/THF (1:1).

  • Add LiOH (2.0 equiv, 1M aqueous solution).

  • Stir at 40°C until TLC shows consumption of ester (~4 h).

  • Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.

  • Result:trans-2-substituted cyclopropane carboxylic acid.[3]

Step B: One-Pot Curtius Rearrangement

Safety Warning: Azides are potential explosion hazards. Perform behind a blast shield. Do not concentrate acyl azides to dryness if possible.

  • Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene (0.2 M).

    • Add Triethylamine (Et₃N, 1.5 equiv).

    • Add Diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Stir at RT for 1 hour. (Formation of Acyl Azide).[2][3][4][5][6][7]

  • Rearrangement:

    • Heat the reaction mixture to 80–90°C .

    • Observation: Vigorous evolution of N₂ gas will occur. This marks the conversion of Acyl Azide to Isocyanate.[2][5][6]

    • Monitor by IR: Appearance of strong isocyanate peak (~2260 cm⁻¹).

  • Trapping (Carbamate Formation):

    • Once gas evolution stops (~1–2 h), add the trapping alcohol:

      • For Cbz-protection : Add Benzyl Alcohol (BnOH, 2.0 equiv).

      • For Boc-protection : Add tert-Butanol (excess) and catalytic DMAP.

    • Reflux for an additional 4–12 hours.

  • Isolation:

    • Cool to RT. Wash with saturated NaHCO₃ and Brine.

    • Purify via column chromatography.

Data & Optimization Guide

The choice of ligand and diazo reagent drastically affects the trans:cis ratio.

VariableConditionExpected dr (trans:cis)YieldNotes
Ligand Unligated Cu(OTf)~60:4055%Poor selectivity.
Ligand Cu + (S,S)-tBu-BOX90:10 to 95:5 85%Industry standard for trans.
Diazo Ethyl Diazoacetate85:1580%Good general purpose.
Diazo BHT-Diazoacetate >98:2 75%Bulky ester forces trans geometry.
Solvent DCMStandardHighGood solubility.
Solvent Hexane/DCM (1:1)Improved eeModerateNon-polar solvents often boost ee.

Mechanistic Insight (Stereochemical Model)

The high trans-selectivity in the Cu-BOX system is dictated by the steric environment of the catalyst. The bulky tert-butyl groups on the oxazoline rings create a "chiral pocket."

Mechanism cluster_complex Catalyst-Carbene Complex Cu Cu(I) Center Carbene Carbene C=Cu (Electrophile) Cu->Carbene Ligand BOX Ligand (Steric Wall) Ligand->Cu TS_Trans Transition State (Trans) Minimizes Steric Clash (Favored) Carbene->TS_Trans TS_Cis Transition State (Cis) Ligand-Substrate Clash (Disfavored) Carbene->TS_Cis Olefin Olefin Approach (Nucleophile) Olefin->TS_Trans Olefin->TS_Cis Product trans-Cyclopropane TS_Trans->Product

Figure 2: Stereochemical model.[3] The bulky ligand forces the olefin to approach the carbene in a trajectory that places the olefin substituent away from the ester group, favoring the trans-isomer.

References

  • Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed reactions.[4][8] Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.

  • Lebel, H., & Leogane, O. (2005). "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters.

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[1][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

  • Charette, A. B., et al. (2003). "Enantioselective Cyclopropanation of Alkenes." Chemical Reviews.

  • BenchChem Protocols. (2025). "Technical Guide to the Synthesis and Characterization of Novel Tranylcypromine Analogs."

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(2-phenoxyethyl)cyclopropanamine in Human Plasma

Abstract This document details the development and validation of a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-phenoxye...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-phenoxyethyl)cyclopropanamine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the general principles outlined in international bioanalytical method validation guidelines.[1][2][3] The described method is fit-for-purpose for pharmacokinetic or toxicokinetic studies requiring the measurement of N-(2-phenoxyethyl)cyclopropanamine.

Introduction

N-(2-phenoxyethyl)cyclopropanamine is a small molecule containing a cyclopropylamine moiety, a structural feature present in several pharmaceutical drugs.[4] The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for this purpose due to its inherent selectivity, sensitivity, and speed.[5]

The primary objective of this work was to develop and validate a simple, rapid, and reliable LC-MS/MS method for the determination of N-(2-phenoxyethyl)cyclopropanamine in human plasma. The method is designed to meet the stringent requirements for bioanalytical assays, ensuring data integrity and reproducibility for regulated studies.[6][7]

Experimental

Materials and Reagents
  • Analyte: N-(2-phenoxyethyl)cyclopropanamine (purity >98%)

  • Internal Standard (IS): N-(2-phenoxyethyl)cyclopropanamine-d5 (purity >98%, isotopic purity >99%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade); Formic Acid (FA, >99%)

  • Chemicals: Ammonium Formate (LC-MS Grade)

  • Biological Matrix: Pooled Human Plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a temperature-controlled autosampler and column oven.[8]

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analyte Characterization & Rationale

N-(2-phenoxyethyl)cyclopropanamine is a relatively small molecule (Molecular Formula: C11H15NO, Molecular Weight: 177.24 g/mol ) with basic properties due to the secondary amine, making it suitable for positive mode electrospray ionization. Its structure suggests a moderate degree of hydrophobicity, making it a good candidate for reversed-phase chromatography.[9][10]

Method Development Workflow

The development process followed a logical, stepwise approach to optimize each critical stage of the analysis, from sample handling to data acquisition.

cluster_0 Method Development Strategy A Analyte & IS Characterization B Direct Infusion MS Parameter Optimization A->B Select Precursor/ Product Ions C Chromatography Development B->C Define MRM Transitions D Sample Preparation Optimization C->D Achieve Separation E Method Validation D->E Finalize Protocol

Caption: Overall LC-MS/MS method development workflow.

Mass Spectrometry Optimization

The analyte and internal standard were infused directly into the mass spectrometer to determine the optimal precursor and product ions and to fine-tune collision energies (CE) and other source parameters. Analysis was performed in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 178.2107.11003015
IS (d5) 183.2112.11003015

Rationale: The precursor ion [M+H]+ was selected for both compounds. The major product ion for the analyte (m/z 107.1) corresponds to the stable phenoxyethyl fragment. A corresponding stable fragment was monitored for the deuterated internal standard, ensuring analytical similarity.[11]

Chromatographic Conditions

A reversed-phase separation was developed to retain the analyte and separate it from endogenous plasma components.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Rationale: A C18 column was chosen for its excellent retention of moderately non-polar compounds.[9] The gradient elution ensures a sharp peak shape and efficient cleanup of the column between injections. Formic acid is used as a mobile phase modifier to promote ionization in positive ESI mode.

Sample Preparation Protocol

Protein precipitation (PPT) was selected as the sample preparation method due to its simplicity, speed, and high-throughput capability.[12][13] Acetonitrile was chosen as the precipitation solvent as it provides efficient protein removal.[14][15]

cluster_1 Protein Precipitation Protocol step1 Pipette 50 µL Plasma (Sample, Blank, CC, or QC) into a 1.5 mL tube step2 Add 150 µL of ACN containing Internal Standard step1->step2 step3 Vortex for 30 seconds to mix and denature proteins step2->step3 step4 Centrifuge at 14,000 x g for 10 minutes at 4°C step3->step4 step5 Transfer 100 µL of the clear supernatant to an HPLC vial step4->step5 step6 Inject 5 µL onto the LC-MS/MS system step5->step6

Caption: Step-by-step protein precipitation workflow.

Preparation of Standards and Quality Controls

Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking known concentrations of the analyte into blank human plasma. A working solution of the internal standard was prepared in acetonitrile and used as the protein precipitation solvent.

Method Validation

The method was validated following the principles outlined by the European Medicines Agency (EMA).[1][2] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and recovery.

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the internal standard.

Linearity and Range

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The relationship between concentration and the analyte/IS peak area ratio was best described by a linear regression with a 1/x² weighting factor.

Table 2: Calibration Curve Performance

ParameterResult
Concentration Range 1.00 - 1000 ng/mL
Regression Equation y = 0.0152x + 0.0018
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ 1.006.8-2.58.2-1.7
LQC 3.005.11.26.52.1
MQC 1003.5-0.84.8-0.5
HQC 8002.92.14.11.9

The results demonstrate that the method is both accurate and precise, with all values falling within the generally accepted limits of ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels. The protein precipitation method yielded consistent and high recovery with a minimal matrix effect.

  • Mean Extraction Recovery: 92.5%

  • Mean Matrix Factor (normalized): 1.04 (indicating minimal ion enhancement)

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of N-(2-phenoxyethyl)cyclopropanamine in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic studies in a regulated bioanalytical environment. The validation results confirm that the method is accurate, precise, and reliable across the specified calibration range.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • NorthEast BioLab. (2021). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. Retrieved from [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • GL Sciences. (2023). What are C18 HPLC columns?. Retrieved from [Link]

  • NorthEast BioLab. (2022). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Retrieved from [Link]

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Application

Application Note &amp; Comprehensive Protocols for Investigating the Biological Effects of N-(2-phenoxyethyl)cyclopropanamine

An In-Depth Guide to the Preclinical Evaluation of N-(2-phenoxyethyl)cyclopropanamine Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry. Abstract: This doc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical Evaluation of N-(2-phenoxyethyl)cyclopropanamine

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Abstract: This document provides a detailed experimental framework for the comprehensive biological characterization of N-(2-phenoxyethyl)cyclopropanamine, a novel compound with potential psychoactive properties. The structural motifs, specifically the cyclopropylamine and phenoxyethyl groups, suggest potential interactions with key central nervous system targets, including monoamine oxidases (MAOs) and other neurotransmitter systems. This guide outlines an integrated, multi-tiered approach, beginning with fundamental in vitro target validation and cytotoxicity screening, and progressing to in vivo behavioral models to assess potential antidepressant and anxiolytic effects. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results within a broader pharmacological context.

Introduction and Scientific Rationale

N-(2-phenoxyethyl)cyclopropanamine is a synthetic small molecule whose therapeutic potential is yet to be fully elucidated. Its chemical architecture provides critical clues that guide our experimental strategy. The core of our investigation is based on two key structural features:

  • The Cyclopropylamine Moiety: This functional group is a well-known "structural alert" in medicinal chemistry. It is present in several pharmacologically active compounds, most notably in the irreversible monoamine oxidase (MAO) inhibitor, tranylcypromine. The cyclopropylamine ring can undergo metabolic activation by enzymes like cytochrome P450s or MAOs themselves, potentially leading to reactive intermediates.[1][2][3] Therefore, a primary hypothesis is that N-(2-phenoxyethyl)cyclopropanamine may act as an MAO inhibitor. MAOs are crucial enzymes that catabolize monoamine neurotransmitters (serotonin, norepinephrine, dopamine), and their inhibition is a validated strategy for treating depression and other neurological disorders.[4][]

  • The Phenoxyethyl Group: This bulky, lipophilic group can influence the compound's binding affinity and selectivity for various receptors and transporters. It may confer affinity for targets such as sigma receptors, which are implicated in a wide range of CNS functions and are targets for antidepressants like fluvoxamine.[6][7]

This guide presents a logical workflow to systematically test these hypotheses, starting with direct enzyme and receptor interactions and moving toward complex cellular and behavioral outcomes.

Overall Experimental Workflow

The proposed research plan follows a hierarchical screening cascade, designed to efficiently characterize the compound's profile from molecular target to potential therapeutic effect.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: In Vivo Behavioral Analysis A Compound Synthesis & QC B MAO-A/B Inhibition Assay A->B Test Compound C CNS Receptor Binding Screen A->C Test Compound D Cell Viability & Cytotoxicity Assays A->D Test Compound E Neurotransmitter Uptake Assays B->E If MAO-I activity F Western Blotting (Signaling Pathways) C->F If receptor hit G Forced Swim Test (FST) & Tail Suspension Test (TST) (Depression Models) D->G If non-toxic E->G H Elevated Plus Maze (EPM) & Open Field Test (OFT) (Anxiety Models) G->H Explore broader CNS effects

Caption: A hierarchical workflow for characterizing N-(2-phenoxyethyl)cyclopropanamine.

Phase 1: In Vitro Target Profiling and Safety Assessment

This initial phase aims to identify the primary molecular targets of the compound and establish its therapeutic window by assessing cytotoxicity.

Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Rationale: This is the most critical initial test based on the compound's structure. Determining if the compound inhibits MAO-A, MAO-B, or both, and whether the inhibition is reversible or irreversible, is fundamental. We will use a bioluminescent assay for its high sensitivity and resistance to interference compared to fluorescent methods.[8]

Methodology: MAO-Glo™ Assay (Promega)[8][9]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO-A/B substrates, Luciferin Detection Reagent, and buffers)

  • Recombinant human MAO-A and MAO-B enzymes

  • N-(2-phenoxyethyl)cyclopropanamine (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of N-(2-phenoxyethyl)cyclopropanamine (e.g., from 100 µM to 1 pM) in the appropriate buffer. Also, prepare serial dilutions of control inhibitors.

  • MAO Reaction Setup: In a 96-well plate, add 12.5 µL of MAO-A or MAO-B enzyme solution to respective wells.

  • Inhibitor Incubation: Add 12.5 µL of the test compound or control inhibitor dilutions to the wells. Include "no inhibitor" and "no enzyme" controls. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add 25 µL of the appropriate MAO-Glo™ Substrate to each well to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing luciferase reaction.[8]

  • Measurement: Incubate for 20 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and determine the IC50 value using non-linear regression.

Illustrative Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (B/A)
N-(2-phenoxyethyl)cyclopropanamine85 ± 7.21250 ± 9814.7
Clorgyline (Control)5.5 ± 0.88,700 ± 5401581.8
Selegiline (Control)9,200 ± 61012 ± 1.50.0013

Table 1: Hypothetical IC50 values for MAO inhibition.

Protocol: Broad CNS Receptor Binding Screen

Rationale: To uncover potential off-target effects or novel mechanisms of action, a broad binding screen is invaluable. This is typically performed by a contract research organization (CRO) but is a critical step. Based on the compound's structure, particular attention should be paid to the Sigma-1 receptor and key neurotransmitter transporters.

Key Targets for Screening Panel:

  • Sigma Receptors: σ1 and σ2[6][10]

  • Neurotransmitter Transporters: SERT (Serotonin), DAT (Dopamine), NET (Norepinephrine)

  • GABA Receptors: GABA-A (various subunit combinations)[11]

  • Adrenergic Receptors: α1, α2, β1, β2

  • Dopamine Receptors: D1-D5

  • Serotonin Receptors: 5-HT1A, 5-HT2A, etc.

Methodology: Radioligand Binding Assay

General Procedure:

  • Membrane preparations from cells expressing the target receptor are incubated with a specific radioligand.

  • The test compound is added at various concentrations to compete with the radioligand for binding.

  • After incubation, the membranes are washed to remove unbound radioligand.

  • The amount of bound radioactivity is measured, and the percentage of inhibition by the test compound is calculated to determine its binding affinity (Ki).

Protocol: Cell Viability and Cytotoxicity Assay

Rationale: It is essential to determine the compound's toxicity profile early in the screening process. This ensures that any observed biological effects in subsequent assays are not simply due to cell death. An ATP-based assay like CellTiter-Glo® is highly sensitive, as it measures the ATP levels of metabolically active cells.[12]

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay[12]

Materials:

  • SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma) cell lines (relevant for neuronal studies)

  • Cell culture medium and supplements

  • N-(2-phenoxyethyl)cyclopropanamine

  • Staurosporine or Doxorubicin (positive control for cytotoxicity)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Phase 2: Cellular and Mechanistic Assays

If the compound shows promising activity and low toxicity in Phase 1, the next step is to investigate its effects in a functional cellular context.

Protocol: Neurotransmitter Transporter Uptake Assay

Rationale: If the binding screen indicates an affinity for SERT, DAT, or NET, a functional uptake assay is required to determine if the compound inhibits the transporter's activity. Modern fluorescence-based kits provide a safe and high-throughput alternative to traditional radioisotope assays.[13][14][15]

Methodology: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[13][16]

Procedure:

  • Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET). Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to a confluent monolayer.[14]

  • Compound Incubation: Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for 10-20 minutes at 37°C. Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control.

  • Substrate Addition: Add the fluorescent substrate provided in the kit. This substrate mimics the natural neurotransmitter and is taken up by the cells via the transporter, leading to an increase in intracellular fluorescence.[13]

  • Kinetic Reading: Immediately place the plate in a bottom-read fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes. The kit includes a masking dye to quench extracellular fluorescence, eliminating the need for wash steps.[13][16]

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Determine the IC50 of the compound by plotting the inhibition of the uptake rate against compound concentration.

Protocol: Western Blotting for Neuronal Markers

Rationale: To probe the molecular consequences of target engagement, Western blotting can be used to measure changes in protein expression or phosphorylation status. For example, chronic treatment with antidepressants can alter the expression of proteins like Brain-Derived Neurotrophic Factor (BDNF) or the phosphorylation of CREB.

Methodology: Standard Western Blotting Protocol[17][18][19][20]

Procedure:

  • Cell Treatment and Lysis: Treat neuronal cells (e.g., SH-SY5Y) with the test compound for a relevant duration (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pCREB, anti-BDNF, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., Actin or GAPDH).

Phase 3: In Vivo Behavioral Analysis

Compounds that demonstrate a desirable in vitro profile (potent target activity, low cytotoxicity) can be advanced to animal models to assess their effects on complex behaviors related to depression and anxiety. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool to assess antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, promoting active escape behaviors.[22][23][24]

Procedure (for mice):

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow animals (e.g., C57BL/6 mice) to acclimate to the testing room for at least 1 hour.

  • Dosing: Administer N-(2-phenoxyethyl)cyclopropanamine or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test. A known antidepressant (e.g., imipramine) should be used as a positive control.

  • Test Session: Gently place each mouse into the cylinder for a 6-minute session. The session is typically recorded for later analysis.

  • Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Analysis: Compare the immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol: Elevated Plus Maze (EPM)

Rationale: The EPM is a standard test for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[24][25][26][27]

Procedure (for mice):

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two arms enclosed by high walls.

  • Acclimation and Dosing: As described for the FST. A known anxiolytic (e.g., diazepam) serves as a positive control.

  • Test Session: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. The session is recorded by an overhead camera.

  • Scoring: Use automated tracking software or a blinded observer to score:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Hypothetical Signaling Pathway

Should N-(2-phenoxyethyl)cyclopropanamine be confirmed as an MAO-A inhibitor, the following pathway illustrates its expected downstream effects.

G compound N-(2-phenoxyethyl) cyclopropanamine MAOA Monoamine Oxidase A (MAO-A) compound->MAOA Inhibits Serotonin Serotonin (5-HT) Norepinephrine (NE) MAOA->Serotonin Degrades Synapse Increased Synaptic 5-HT & NE Levels Serotonin->Synapse Leads to Receptor Postsynaptic Receptor Activation Synapse->Receptor Signaling Intracellular Signaling (cAMP, CREB) Receptor->Signaling Effect Antidepressant Effect Signaling->Effect Long-term changes

Sources

Method

High-Yield Synthesis of N-(2-phenoxyethyl)cyclopropanamine Derivatives: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the N-(2-phenoxyethyl)cyclopropanamine Scaffold The N-(2-phenoxyethyl)cyclopropanamine structural motif is of considerab...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-(2-phenoxyethyl)cyclopropanamine Scaffold

The N-(2-phenoxyethyl)cyclopropanamine structural motif is of considerable interest in medicinal chemistry and drug discovery. The unique combination of a strained cyclopropyl ring and a flexible phenoxyethyl side chain imparts favorable physicochemical properties to molecules, often leading to enhanced target engagement, improved metabolic stability, and desirable pharmacokinetic profiles.[1] The cyclopropyl group, in particular, is a versatile bioisostere for various functional groups and can introduce conformational rigidity, which is often beneficial for optimizing ligand-receptor interactions.[2] This application note provides a detailed, high-yield protocol for the synthesis of N-(2-phenoxyethyl)cyclopropanamine derivatives, focusing on a practical and scalable reductive amination approach.

Synthetic Strategy: Reductive Amination as the Method of Choice

Among the various methods for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and broad substrate scope, making it a cornerstone of amine synthesis in the pharmaceutical industry.[3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3]

For the synthesis of N-(2-phenoxyethyl)cyclopropanamine, the most direct and high-yield approach is the reductive amination of 2-phenoxyacetaldehyde with cyclopropylamine. This strategy offers several advantages:

  • Convergent Synthesis: It brings together the two key fragments of the target molecule in a single, efficient step.

  • Readily Available Starting Materials: Both 2-phenoxyacetaldehyde and cyclopropylamine are commercially available or can be prepared through straightforward synthetic routes.

  • Mild Reaction Conditions: Reductive amination can typically be carried out under mild conditions, tolerating a wide range of functional groups.

  • High Yields: With proper optimization, this method consistently delivers high yields of the desired product.

An alternative, though potentially more complex, strategy involves transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[4][5][6][7] This powerful method for forming aryl C-N bonds could be adapted, for instance, by coupling a phenoxy-substituted electrophile with cyclopropylamine. However, for the target aliphatic amine, reductive amination is generally the more practical and cost-effective choice.

Reaction Mechanism: The Pathway to N-(2-phenoxyethyl)cyclopropanamine

The reductive amination process for the synthesis of N-(2-phenoxyethyl)cyclopropanamine proceeds through two key steps:

  • Imine Formation: Cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenoxyacetaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine intermediate. This step is often catalyzed by mild acid.

  • Reduction: The imine intermediate is then reduced to the final secondary amine product using a suitable reducing agent. A variety of hydride-based reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly effective and mild choice for this transformation.

Experimental Workflow and Protocols

Overall Synthetic Scheme

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 2-Phenoxyacetaldehyde 2-Phenoxyacetaldehyde Imine Formation Imine Formation 2-Phenoxyacetaldehyde->Imine Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate N-(2-phenoxyethyl)cyclopropanamine N-(2-phenoxyethyl)cyclopropanamine Reduction->N-(2-phenoxyethyl)cyclopropanamine NaBH(OAc)3

Caption: Synthetic workflow for N-(2-phenoxyethyl)cyclopropanamine.

Detailed Protocol: Reductive Amination of 2-Phenoxyacetaldehyde with Cyclopropylamine

Materials:

  • 2-Phenoxyacetaldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-phenoxyacetaldehyde (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Addition of Amine: Add cyclopropylamine (1.2 eq) to the stirred solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 10-15 minutes, maintaining the temperature at room temperature. Note: The addition of NaBH(OAc)₃ can be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(2-phenoxyethyl)cyclopropanamine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )
2-Phenoxyacetaldehyde1.0136.15
Cyclopropylamine1.257.09
Sodium triacetoxyborohydride1.5211.94

Expected Yield: >85% (after purification)

Causality and Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride (NaBH₄) because it is milder and more selective for the reduction of imines in the presence of aldehydes. This minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde.

  • Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

  • Stoichiometry: A slight excess of cyclopropylamine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete conversion of the imine intermediate to the final product.

  • Work-up Procedure: The aqueous sodium bicarbonate wash is crucial for neutralizing any remaining acetic acid and quenching the excess reducing agent. The brine wash helps to remove any residual water from the organic layer.

Trustworthiness and Self-Validation

The described protocol is a robust and reliable method for the synthesis of N-(2-phenoxyethyl)cyclopropanamine. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of N-(2-phenoxyethyl)cyclopropanamine.

Conclusion

This application note provides a detailed and high-yield protocol for the synthesis of N-(2-phenoxyethyl)cyclopropanamine derivatives via reductive amination. This method is characterized by its operational simplicity, mild reaction conditions, and the use of readily available starting materials, making it an ideal choice for both small-scale laboratory synthesis and larger-scale production in a drug discovery setting. The insights into the reaction mechanism and experimental design will enable researchers to confidently apply and adapt this protocol for the synthesis of a wide range of N-substituted cyclopropanamine derivatives.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Couture, A., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]

  • Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

  • Synthesis of N-n-propyl-N-2-phenoxyethyl amine. PrepChem. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine.
  • Process for the manufacture of cyclopropylamine.
  • West, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

"N-(2-phenoxyethyl)cyclopropanamine stability and degradation pathways"

Technical Support Center: N-(2-phenoxyethyl)cyclopropanamine A Guide to Stability and Degradation Pathway Analysis Introduction: This technical guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-phenoxyethyl)cyclopropanamine

A Guide to Stability and Degradation Pathway Analysis

Introduction:

This technical guide is designed for researchers, scientists, and drug development professionals working with N-(2-phenoxyethyl)cyclopropanamine. As a novel chemical entity, understanding its stability profile is critical for ensuring the integrity of experimental data and for the development of safe and effective pharmaceutical products. This document provides a comprehensive overview of potential degradation pathways, troubleshooting for common stability issues, and detailed protocols for conducting forced degradation studies. The information presented is based on established principles of chemical reactivity for the constituent functional groups of the molecule.

Forced degradation studies are a crucial component of pharmaceutical development, providing insights into potential degradation products and pathways.[1][2][3] These studies help in the development of stability-indicating analytical methods and inform formulation and packaging decisions.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a loss of purity of our N-(2-phenoxyethyl)cyclopropanamine sample during storage at room temperature. What are the likely causes?

A1: Room temperature degradation of N-(2-phenoxyethyl)cyclopropanamine is likely due to a combination of atmospheric oxidation and interaction with trace impurities. The secondary amine and the ether linkage are the most probable sites of degradation.

  • Oxidative Degradation: Secondary amines are susceptible to autoxidation, a process mediated by atmospheric oxygen.[5] This can lead to the formation of hydroxylamines and subsequently nitrones.[6] The presence of trace metal ions can catalyze this process.

  • Excipient Interaction: If the compound is in a formulation, reactive impurities from excipients, such as peroxides in polyethylene glycols (PEGs), can accelerate degradation.[7][8]

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Excipient Purity: When formulating, ensure the use of high-purity excipients with low levels of reactive impurities.[7]

Q2: Our stability studies under acidic conditions (pH < 4) show the formation of multiple degradation products. What are the expected hydrolytic pathways?

A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the phenoxyethyl ether linkage. Aromatic ethers can undergo hydrolysis, particularly under strong acidic conditions.[9]

  • Ether Hydrolysis: Acid-catalyzed hydrolysis of the ether bond would lead to the formation of phenol and 2-(cyclopropylamino)ethanol. The stability of ether linkages is pH-dependent, with increased degradation rates often observed at low pH.[9]

Troubleshooting Steps:

  • pH Control: Maintain the pH of solutions within a stable range, which should be determined experimentally. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal.

  • Buffer Selection: Use appropriate buffers to maintain pH control. Be aware that some buffer components can participate in degradation reactions.

Q3: We have noticed degradation of the compound when exposed to light. What is the likely mechanism?

A3: Photodegradation can occur through various mechanisms, including photo-oxidation and rearrangement. The aromatic ring and the cyclopropylamine moiety are potential chromophores that can absorb light and initiate degradation.

  • Photo-oxidation: The presence of light can generate reactive oxygen species (ROS) that accelerate the oxidative degradation of the secondary amine.

  • Cyclopropyl Ring Opening: N-cyclopropylimines have been shown to undergo photorearrangement.[10] While N-(2-phenoxyethyl)cyclopropanamine is not an imine, photo-induced single-electron transfer (SET) oxidation of N-cyclopropylanilines can lead to irreversible ring-opening of the cyclopropyl group.[11]

Troubleshooting Steps:

  • Light Protection: Store the compound in amber vials or protect it from light during handling and experiments.

  • Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the compound's light sensitivity.

Predicted Degradation Pathways

Based on the functional groups present in N-(2-phenoxyethyl)cyclopropanamine, the following degradation pathways are predicted under forced degradation conditions:

Oxidative Degradation

Oxidative degradation is a common pathway for many drug substances and is often mediated by molecular oxygen.[5] For N-(2-phenoxyethyl)cyclopropanamine, the secondary amine is the most likely site of oxidation.

  • N-Oxidation: The secondary amine can be oxidized to form the corresponding N-oxide.[7]

  • Hydroxylamine and Nitrone Formation: Further oxidation can lead to the formation of a hydroxylamine intermediate, which can then be oxidized to a nitrone.[6]

  • Dealkylation: Oxidative cleavage of the N-C bond can lead to the formation of cyclopropanamine and 2-phenoxyacetaldehyde.

Caption: Predicted oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with ester, amide, or ether linkages.[9][12]

  • Ether Cleavage: The phenoxyethyl ether bond is susceptible to cleavage under acidic or basic conditions, although ethers are generally more stable than esters.[13][14] Acid-catalyzed hydrolysis is a plausible pathway.[9]

  • Cyclopropylamine Ring Opening: The cyclopropylamine moiety can undergo hydrolytic degradation under high pH conditions.[15]

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of N-(2-phenoxyethyl)cyclopropanamine under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[2][4]

Materials:

  • N-(2-phenoxyethyl)cyclopropanamine

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of N-(2-phenoxyethyl)cyclopropanamine in ACN:water (1:1) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[2][3]

Stress ConditionReagentTemperatureTime
Acid Hydrolysis 0.1 N HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 N NaOH60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temp2, 6, 12, 24 hours
Thermal None (in solution)80°C24, 48, 72 hours
Photolytic None (in solution)ICH Q1B conditionsExpose to light
  • Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

  • Analysis: Analyze all samples by a suitable stability-indicating LC-MS method.

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Detection: UV at a suitable wavelength and MS in positive ion mode.

  • Data Interpretation:

    • Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.

    • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Forced_Degradation_Workflow start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 N NaOH, 60°C) stress->base Hydrolytic oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidative thermal Thermal (80°C) stress->thermal Thermal photo Photolytic (ICH Q1B) stress->photo Photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze LC-MS Analysis oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Data Interpretation: Identify & Characterize Degradants analyze->interpret end End interpret->end

Caption: Workflow for forced degradation study.

References

  • Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. Books - The Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry.
  • Waterman, K. C. (n.d.).
  • Armesto, D., et al. (2005, July 26). The N-Cyclopropylimine-1-pyrroline Photorearrangement as a Synthetic Tool: Scope and Limitations.
  • (n.d.).
  • Nanda, K. K., et al. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
  • (2020, January 2).
  • (n.d.).
  • Cook, A. M., et al. (1984, September 1). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30).
  • (n.d.). Phenol ether. Wikipedia.
  • (2023, September 21). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • (n.d.). Phenol ether. Wikipedia.
  • (n.d.). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • McNeill, K., et al. (2019, March 26). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
  • (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
  • (n.d.). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
  • (2016, February 8). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers.
  • (n.d.).
  • Campbell, J. M., et al. (2019, September 15). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
  • Kale, A. A., & Torchilin, V. P. (2007, March 15).

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in trans-2-Substituted Cyclopropylamine Synthesis

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Diastereocontrol in Cyclopropylamine (CPA) Formation Core Directive & Executive Summary Achieving high trans-diastereoselectivity (d...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Diastereocontrol in Cyclopropylamine (CPA) Formation

Core Directive & Executive Summary

Achieving high trans-diastereoselectivity (dr) in 2-substituted cyclopropylamines is a battle between thermodynamic stability and kinetic traps. While the trans-isomer is generally thermodynamically favored (less steric strain), many classical methods (like the Simmons-Smith reaction on unguided olefins) are stereospecific to the starting alkene or kinetically favor the cis-isomer due to chelating transition states.

This guide moves beyond basic synthesis into selectivity engineering . We focus on three distinct mechanistic pathways that force the trans-geometry:

  • Thermodynamic Equilibration: Zinc homoenolate chemistry.

  • Ligand-Controlled Sterics: Cobalt(II)-catalyzed radical cyclopropanation.

  • Active-Site Confinement: Biocatalytic carbene transfer.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you have selected the correct synthetic vehicle for your substrate class.

MethodSelection Start START: Select Precursor Aldehyde α-Chloroaldehyde (+ Amine) Start->Aldehyde Amide Tertiary Amide (+ Grignard) Start->Amide Alkene Terminal Alkene (+ Diazo/Carbene) Start->Alkene ZnMethod Method A: Zn-Homoenolate (Rousseaux Protocol) Aldehyde->ZnMethod Schiff base formation TiMethod Method B: Kulinkovich-de Meijere (Ti-Mediated) Amide->TiMethod Ligand exchange CoMethod Method C: Co(II)-Catalysis (Metalloradical) Alkene->CoMethod Chemical Catalysis BioMethod Method D: Biocatalysis (Engineered P450/Mb) Alkene->BioMethod Green Chemistry HighTrans High trans-selectivity (>20:1 dr) ZnMethod->HighTrans ModTrans Moderate trans-selectivity (Requires Lewis Acid) TiMethod->ModTrans CoMethod->HighTrans BioMethod->HighTrans

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials and required diastereoselectivity.

Technical Modules & Troubleshooting

Module A: Zinc Homoenolate Chemistry (The Rousseaux Protocol)

Best for: Converting


-chloroaldehydes and amines into trans-CPAs.
Mechanism:  This method relies on the formation of a zinc homoenolate that traps an imine. The high trans-selectivity arises from the reversible formation of the zinc-amide intermediate, allowing the system to funnel into the thermodynamically stable trans-product before ring closure.

Protocol Summary:

  • Condense

    
    -chloroaldehyde with amine to form 
    
    
    
    -chloroimine.
  • Treat with Et₂Zn (or similar) to generate the zinc homoenolate.

  • Crucial Step: Use a polar aprotic cosolvent (DMPU or HMPA) to prevent cis-isomerization induced by zinc halides [1].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low dr (High cis content) Zinc Halide accumulation. ZnCl₂ promotes equilibration to the cis-isomer via ring-opening/closing.Add DMPU (2-3 equiv). This sequesters zinc species, inhibiting the Lewis-acid catalyzed isomerization pathway.
Low Yield (<40%) Imine hydrolysis. The intermediate imine is moisture sensitive.Ensure molecular sieves (4Å) are active during imine formation. Run the cyclization strictly anhydrous.
Incomplete Conversion Steric clash. Bulky amines retard the nucleophilic attack of the homoenolate.Increase reaction temperature to 40°C or switch to a less bulky protecting group (e.g., Benzyl) on the amine.
Module B: Cobalt(II)-Metalloradical Catalysis (MRC)

Best for: Cyclopropanation of electron-deficient alkenes (e.g., enamides) with diazo compounds. Mechanism: Unlike Rh(II) or Cu(I) which proceed via concerted asynchronous pathways (often retaining alkene geometry), Co(II) catalysts (like Co(Porphyrin)) operate via a stepwise radical mechanism. This allows bond rotation in the intermediate, favoring the trans-product to minimize steric repulsion [2].

Key Optimization: Use


-symmetric Chiral Porphyrin ligands. The "walls" of the porphyrin pocket force the ester group of the diazo reagent away from the bulky substituent of the alkene.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low dr with Enamides Wrong Catalyst Spin State. Using diamagnetic Co(III) instead of paramagnetic Co(II).Ensure the catalyst is reduced. Co(II) is essential for the radical mechanism. Avoid oxidants in the solvent.
Diazo Dimerization High local concentration. The diazo compound is reacting with itself rather than the alkene.Slow Addition. Use a syringe pump to add the diazo reagent over 4–6 hours. Keep alkene in excess (3-5 equiv).
Catalyst Bleaching Radical termination. Degas solvents thoroughly. Oxygen kills the radical intermediate.
Module C: Biocatalysis (Engineered Heme Proteins)

Best for: Enantioconvergent synthesis of trans-CPAs from styrenes. Mechanism: Engineered Cytochrome P450s or Myoglobins (e.g., Mb(H64V, V68A)) facilitate carbene transfer.[1] The protein scaffold dictates the trajectory of the carbene approach, overriding intrinsic chemical reactivity [3].

Protocol Insight: The Arnold group has demonstrated that specific mutations in the distal heme pocket can flip selectivity from cis to trans completely.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Activity (TTN < 100) Heme inactivation. The diazo reagent is modifying the heme porphyrin edge.Switch to a "carbene transferase" variant with mutations (e.g., H64V) that enlarge the active site. Add glucose/GDH for cofactor regeneration if using P450s.
Poor Selectivity Substrate "flopping". The active site is too large for the specific substrate.Screen a library of variants (H64V, V68A, L29). Tighter binding pockets usually increase trans-selectivity for smaller substrates.

Visualizing the Selectivity Mechanism (Zn-Homoenolate)

Understanding why the Zinc method yields trans isomers is critical for troubleshooting.

ZnMechanism Imine α-Chloroimine ZnEnolate Zinc Homoenolate Imine->ZnEnolate + Et2Zn Transition Transition State (Chelated) ZnEnolate->Transition Cis Cis-Product (Kinetic) Transition->Cis Fast Ring Closure Trans Trans-Product (Thermodynamic) Transition->Trans Equilibration Cis->Trans Isomerization (via Ring Opening) ZnX2 ZnX2 Salts ZnX2->Cis Catalyzes Re-opening DMPU DMPU/Additive DMPU->ZnX2 Sequesters

Figure 2: Mechanistic flow of Zinc-mediated synthesis. Note that ZnX2 salts can reopen the ring, scrambling stereochemistry. DMPU halts this, locking the kinetic/thermodynamic ratio.

Frequently Asked Questions (FAQ)

Q: Can I use the Kulinkovich-de Meijere reaction for trans-selective synthesis? A: Generally, no. The Kulinkovich-de Meijere reaction (Amide + Grignard + Ti(OiPr)4) typically yields 1,2-disubstituted cyclopropylamines with poor diastereoselectivity (dr ~ 1:1 to 2:1). If you must use this route, consider the Kulinkovich-Szymoniak variation (Nitrile + Grignard) followed by Lewis-acid induced ring closure, which allows for some thermodynamic equilibration, though yields are often lower [4].

Q: My trans-CPA is epimerizing during purification on silica. What should I do? A: Cyclopropylamines, especially donor-acceptor substituted ones, can be acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes.

  • Alternative: Use neutral alumina instead of silica.

Q: Why is the Zinc Homoenolate method preferred over Simmons-Smith for trans-selectivity? A: The Simmons-Smith reaction is stereospecific; it retains the geometry of the starting alkene. To get a trans-CPA, you need a trans-alkene. However, trans-alkenes (especially enamides) are often harder to synthesize and less stable than their cis counterparts. The Zinc method builds the ring from acyclic precursors (aldehyde + amine), allowing you to bypass the alkene geometry constraint entirely.

References

  • Mills, L. R., et al. (2019).

    
    -Chloroaldehydes." Organic Letters, 21(20), 8409–8413.[2] Link[3]
    
  • Fields, K. B., et al. (2020). "Cobalt-Catalyzed Enantioselective Cyclopropanation of Enamides." Journal of the American Chemical Society, 142(42), 17966–17973. Link

  • Brandenberg, O. F., et al. (2011). "Stereoselective Enzymatic Synthesis of Cyclopropylamines." Angewandte Chemie International Edition, 50(48), 11528–11532. Link

  • Bertus, P., & Szymoniak, J. (2001).[4][5] "New and easy route to primary cyclopropylamines from nitriles."[4][5] Chemical Communications, (18), 1792-1793. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship of N-(2-phenoxyethyl)cyclopropanamine Analogs

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Selectivity Switch The N-(2-phenoxyethyl)cyclopropanamine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Selectivity Switch

The N-(2-phenoxyethyl)cyclopropanamine scaffold represents a pivotal evolution in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Historically, the parent scaffold, Tranylcypromine (TCP) , was a non-selective Monoamine Oxidase (MAO) inhibitor used as an antidepressant.

This guide analyzes how N-alkylation with a 2-phenoxyethyl moiety acts as a "selectivity switch." By targeting the larger hydrophobic binding pocket of LSD1, this modification drastically reduces off-target MAO inhibition (associated with hypertensive crises) while enhancing LSD1 potency into the nanomolar range. This guide compares these analogs against the parent TCP and clinical candidates like ORY-1001 (Iadademstat) .

Mechanistic Foundation

To understand the SAR, one must understand the mechanism of inactivation. These molecules are mechanism-based suicide inhibitors .

The Warhead: Cyclopropylamine (CPA)

The cyclopropane ring is the "warhead." Upon oxidation by the FAD cofactor within the enzyme's active site, the ring undergoes a Single Electron Transfer (SET) radical opening. This forms a covalent adduct with FAD (specifically at the N5 or C4a position), permanently disabling the enzyme.

The Selectivity Driver: The N-Linker
  • MAO-A/B Active Sites: Possess a constrained "substrate entrance" channel. Bulky N-substituents (like phenoxyethyl) create steric clash, preventing the inhibitor from reaching the FAD cofactor.

  • LSD1 Active Site: Possesses a vast, open substrate-binding channel (designed to accommodate the H3 histone tail). The phenoxyethyl group occupies this hydrophobic cleft, stabilizing the binding before the covalent reaction occurs.

Mechanism Visualization

LSD1_Mechanism cluster_selectivity Selectivity Filter Substrate N-(2-phenoxyethyl) cyclopropanamine Complex Michaelis Complex (Non-covalent) Substrate->Complex  Binding   Enzyme LSD1-FAD Complex (Oxidized) Enzyme->Complex  Binding   Radical CPA Ring Opening (Radical Intermediate) Complex->Radical  1e- Transfer   Adduct FAD-N5 Adduct (Irreversible Inhibition) Radical->Adduct  Covalent Bond   Note1 Steric Exclusion in MAO-A/B

Figure 1: Mechanism of Action showing the progression from non-covalent binding (where selectivity is determined) to irreversible FAD adduct formation.

Comparative SAR Analysis

The following table compares the N-(2-phenoxyethyl) analog against the parent (TCP) and a clinical standard (ORY-1001).

Performance Metrics

Key:

  • TCP: trans-2-phenylcyclopropylamine (Non-selective)[1]

  • Analog A: N-(2-phenoxyethyl)-trans-2-phenylcyclopropylamine (The subject)

  • ORY-1001: N-((1S,2R)-2-phenylcyclopropyl)piperidin-4-amine derivative (Clinical Benchmark)

FeatureTranylcypromine (TCP)N-(2-phenoxyethyl) AnalogORY-1001 (Clinical Ref)
LSD1 IC50 2,000 – 5,000 nM50 – 200 nM < 20 nM
MAO-A IC50 ~20 nM (Potent)> 10,000 nM (Inactive)> 100,000 nM
MAO-B IC50 ~15 nM (Potent)> 5,000 nM (Weak)> 100,000 nM
Selectivity (LSD1/MAO) Poor (< 0.01)High (> 100) Very High (> 1000)
Binding Mode Minimal hydrophobic contactExploits hydrophobic cleftOptimized H-bonding + Hydrophobic
CNS Side Effects High (Tyramine effect)LowMinimal
Structural Insights
  • Linker Length: The ethyl linker (2 carbons) in the phenoxyethyl group is critical. Shortening to methyl (1 carbon) often leads to steric clash even in LSD1. Lengthening to propyl (3 carbons) increases flexibility (entropy penalty), often reducing potency.

  • Phenoxy Substitution:

    • Unsubstituted Phenoxy: Good LSD1 activity.[2][3]

    • 4-Fluoro/Methoxy: often improves metabolic stability (blocks para-oxidation) without sacrificing potency.

    • Ortho-substitution: Generally deleterious due to steric interference with the linker conformation.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

LSD1 Inhibition Assay (Fluorometric)

This protocol uses a horseradish peroxidase (HRP) coupled system to detect H₂O₂ produced during demethylation.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1% BSA.

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQL).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.

Workflow:

  • Enzyme Prep: Dilute recombinant human LSD1 (10-20 nM final) in Buffer.

  • Inhibitor Incubation: Add N-(2-phenoxyethyl) analogs (serial dilution in DMSO). Incubate for 30 minutes at 25°C .

    • Control: Use TCP (10 µM) as a positive control for inhibition.

  • Reaction Initiation: Add mixture of H3K4me2 peptide (10 µM), Amplex Red (50 µM), and HRP (0.1 U/mL).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 530 nm / Em: 590 nm).

  • Validation: The rate must be linear. Calculate IC50 based on the slope of the linear phase relative to DMSO control.

MAO Selectivity Counter-Screen

To prove the "Selectivity Switch," you must run a parallel MAO assay.

Reagents:

  • Substrate: Kynuramine (non-fluorescent).

  • Enzyme: Recombinant MAO-A and MAO-B.

Workflow:

  • Incubate Enzyme + Inhibitor for 30 mins.

  • Add Kynuramine (50 µM).

  • Incubate 60 mins at 37°C.

  • Stop & Develop: Add 2N NaOH. Kynuramine is oxidized to 4-hydroxyquinoline (fluorescent).

  • Read: Ex: 310 nm / Em: 400 nm.

    • Success Criteria: The N-(2-phenoxyethyl) analog should show <10% inhibition at 1 µM, whereas TCP should show >90% inhibition.

Assay Workflow Diagram

Assay_Workflow cluster_LSD1 LSD1 Assay (Target) cluster_MAO MAO Counter-Screen (Off-Target) Prep Compound Prep (DMSO Serial Dilution) Incubation Pre-Incubation (Enzyme + Inhibitor, 30 min) Prep->Incubation StartLSD1 Add H3K4me2 + Amplex Red Incubation->StartLSD1 StartMAO Add Kynuramine Incubation->StartMAO ReadLSD1 Read Fluorescence (H2O2 Generation) StartLSD1->ReadLSD1 StopMAO Add NaOH (Stop) StartMAO->StopMAO ReadMAO Read Fluorescence (4-HO-Quinoline) StopMAO->ReadMAO

Figure 2: Parallel workflow for determining the Selectivity Index (SI).

Pharmacokinetics & Stability

While N-(2-phenoxyethyl) analogs solve the selectivity problem, they introduce new challenges regarding metabolic stability compared to TCP.

  • Metabolic Soft Spot: The phenoxy ring is susceptible to Phase I oxidation (hydroxylation) by CYP450 enzymes.

  • Solution: Introduction of a fluorine atom at the para-position of the phenoxy ring significantly enhances half-life (

    
    ) in human liver microsomes (HLM) by blocking the primary site of metabolism.
    
  • Permeability: These analogs generally exhibit high PAMPA permeability due to increased lipophilicity compared to the polar TCP.

References

  • Ueda, R., et al. (2009). Identification of cell-active lysine specific demethylase 1-selective inhibitors. Journal of the American Chemical Society, 131(48), 17536-17537. Link

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. Link

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511. Link

  • Mould, D. P., et al. (2015). Development of (Spiro)cyclic Amines as Potent and Selective Inhibitors of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 58(7), 2956–2966. Link

  • EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) User Guide. Link

Sources

Comparative

Bridging the Bench and the Brain: A Comparative Guide to the In Vitro and In Vivo Activity of N-(2-phenoxyethyl)cyclopropanamine

Introduction: From Structure to Hypothesis In the landscape of neuropharmacology, the cyclopropylamine moiety is a privileged scaffold, famously embodied in the irreversible monoamine oxidase (MAO) inhibitor, tranylcypro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Structure to Hypothesis

In the landscape of neuropharmacology, the cyclopropylamine moiety is a privileged scaffold, famously embodied in the irreversible monoamine oxidase (MAO) inhibitor, tranylcypromine.[1][2] The target of this guide, N-(2-phenoxyethyl)cyclopropanamine, shares this key structural feature. Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Their inhibition increases the synaptic concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[4]

Based on its structure, we hypothesize that N-(2-phenoxyethyl)cyclopropanamine functions as an irreversible inhibitor of MAO. This guide provides a comparative framework for evaluating its activity, contrasting its direct enzymatic inhibition in vitro with its complex physiological effects in vivo. Understanding the relationship—and frequent disparity—between these two domains is a cornerstone of translational drug development, offering critical insights into a compound's potential therapeutic efficacy. We will explore the requisite experimental systems, from purified enzymes to whole-animal behavioral models, to build a comprehensive activity profile.

Part 1: In Vitro Potency – Direct Target Engagement

The first step in characterizing a putative MAO inhibitor is to measure its direct interaction with the purified enzymes, MAO-A and MAO-B. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action: Irreversible Flavin Adduct Formation

Cyclopropylamine-based inhibitors are mechanism-based, meaning they are processed by the enzyme into a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[5] This process involves a single-electron transfer from the amine to the FAD, leading to the opening of the strained cyclopropyl ring. The resulting radical then forms a covalent adduct with the flavin, permanently inactivating the enzyme.[5] This irreversible action means that restoration of MAO activity requires the synthesis of new enzyme, leading to a prolonged pharmacological effect in vivo.[6]

MAO_Inhibition cluster_0 MAO Catalytic Cycle cluster_1 Inhibitor Action MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH2 (Reduced) MAO_FAD->MAO_FADH2 Reduces FAD Reactive_Intermediate Reactive Intermediate (Radical Species) Substrate Monoamine Substrate Substrate->MAO_FAD Binds Product Aldehyde Product MAO_FADH2->Product Releases Product O2 O₂ MAO_FADH2->O2 Reacts with O₂ H2O2 H₂O₂ O2->H2O2 H2O2->MAO_FAD Regenerates MAO-FAD Inhibitor N-(2-phenoxyethyl) cyclopropanamine Inhibitor->MAO_FAD Binds & is Oxidized Inactive_Enzyme Inactive Covalent Adduct (MAO-FAD-Inhibitor) Reactive_Intermediate->Inactive_Enzyme Covalently Binds

Figure 1: Mechanism of MAO inhibition by a cyclopropylamine.

Experimental Protocol: In Vitro MAO-Glo™ Assay

To quantify the inhibitory potency, a luminescent-based assay such as the MAO-Glo™ Assay (Promega) is a robust, high-throughput method.[7][8][9] It measures MAO activity by detecting the light produced from a luciferin derivative substrate after it has been converted by MAO.

Methodology:

  • Reagent Preparation: Prepare MAO-A and MAO-B enzymes (recombinant human) in their respective reaction buffers. Prepare a serial dilution of N-(2-phenoxyethyl)cyclopropanamine (e.g., from 100 µM to 1 pM) in DMSO, then dilute into the appropriate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well white assay plate, add 12.5 µL of the test compound dilutions. To this, add 12.5 µL of either MAO-A or MAO-B enzyme solution. Include wells for "no inhibitor" controls (vehicle only) and "no enzyme" background controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for irreversible inhibitors.

  • Reaction Initiation: Add 25 µL of the luminogenic MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[10]

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[10]

  • Signal Measurement: After a 20-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background (no enzyme) signal from all other readings. Normalize the data to the "no inhibitor" control (representing 100% activity). Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Illustrative Data Presentation

The following table presents hypothetical, yet plausible, data for our model compound, demonstrating high potency and a degree of selectivity for MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
N-(2-phenoxyethyl)cyclopropanamine 859.58.9
Clorgyline (Control)58,5000.0006
Selegiline (Control)11,00015733
Table 1: Representative in vitro inhibitory potency. Data is illustrative.

Part 2: In Vivo Efficacy – Physiological Response

Potent in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. To assess the physiological effects of MAO inhibition by N-(2-phenoxyethyl)cyclopropanamine, we must use a whole-animal model. The Forced Swim Test (FST) in mice is a widely used behavioral assay to screen for antidepressant-like activity, which is a functional consequence of increased monoamine levels in the brain.[11][12][13]

Scientific Rationale: From Enzyme Inhibition to Behavioral Change

By inhibiting MAO in the brain, the compound is expected to increase levels of serotonin and norepinephrine. This enhanced neurotransmission is hypothesized to produce an antidepressant effect, which in the FST is operationalized as an increase in active, escape-oriented behavior (swimming, climbing) and a decrease in passive, "depressive-like" behavior (immobility).[14]

Experimental Protocol: Mouse Forced Swim Test (FST)

This protocol must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are housed in groups and acclimated to the facility for at least one week before testing.

  • Dosing: Administer N-(2-phenoxyethyl)cyclopropanamine via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group (e.g., saline with 5% DMSO) and a positive control group (e.g., imipramine at 20 mg/kg) should be included. Dosing occurs 60 minutes prior to the test.

  • Test Apparatus: Use a glass or plexiglass cylinder (20 cm diameter, 30 cm height) filled with 15 cm of water maintained at 24-25°C.[12]

  • Test Procedure: Gently place each mouse into the cylinder. The test session lasts for 6 minutes. The entire session should be video recorded for later analysis.[12]

  • Post-Test Care: After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a heated recovery cage before returning it to its home cage.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the video recordings. The last 4 minutes of the 6-minute test are typically analyzed.[12] The duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

FST_Workflow cluster_0 Pre-Test Phase cluster_1 Test Phase cluster_2 Analysis Phase Acclimation Animal Acclimation (1 week) Grouping Randomize into Treatment Groups Acclimation->Grouping Dosing Administer Compound (i.p. injection) Grouping->Dosing Wait Wait Period (60 min) Dosing->Wait Place Place Mouse in Water Cylinder Wait->Place Record Record Behavior (6 minutes) Place->Record Remove Remove & Dry Mouse Record->Remove Recover Place in Heated Recovery Cage Remove->Recover Score Score Immobility Time (last 4 min) Recover->Score Analyze Statistical Analysis (ANOVA) Score->Analyze Result Determine Effective Dose Analyze->Result

Figure 2: Experimental workflow for the Mouse Forced Swim Test.

Illustrative Data Presentation

The following table shows hypothetical results from the FST, indicating a dose-dependent reduction in immobility.

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Change vs. Vehicle
Vehicle-150 ± 12-
N-(2-phenoxyethyl)cyclopropanamine 1135 ± 15-10%
N-(2-phenoxyethyl)cyclopropanamine 3105 ± 10-30%
N-(2-phenoxyethyl)cyclopropanamine 1078 ± 9 -48%
Imipramine (Positive Control)2085 ± 11-43%
Table 2: Representative in vivo efficacy data. Data is illustrative. Values are mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Part 3: Bridging the Gap – Correlating In Vitro Potency with In Vivo Efficacy

A direct comparison of the data from Part 1 and Part 2 reveals the central challenge of drug development. Our hypothetical compound is potent in vitro with an IC50 of 9.5 nM for MAO-B, yet requires a dose of 3-10 mg/kg to produce a significant behavioral effect in vivo. This discrepancy is not a failure but an expected outcome governed by the principles of pharmacokinetics (PK) and pharmacodynamics (PD).

Key Translational Factors:

  • Absorption, Distribution, Metabolism, Excretion (ADME): After administration, the compound must be absorbed into the bloodstream, survive first-pass metabolism in the liver, and be distributed to the target tissue—in this case, the brain. The actual concentration of the drug that reaches the brain is only a fraction of the administered dose.[15]

  • Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system. For a centrally-acting drug like an MAO inhibitor, the ability to cross the BBB is paramount.[16] Compounds that are substrates for efflux transporters (like P-glycoprotein) may show high in vitro potency but poor brain penetration, leading to low in vivo efficacy for CNS targets.[16][17]

  • Target Occupancy: The in vivo dose must be sufficient to achieve a concentration in the brain that inhibits a significant percentage of the target MAO enzymes. It takes time for the irreversible inhibitor to accumulate and inactivate the enzyme pool.[6]

  • Downstream Neurobiology: The behavioral outcome is not a direct readout of enzyme inhibition. It is the result of a cascade of events: MAO inhibition → increased monoamine levels → altered synaptic transmission → adaptive changes in receptor density → behavioral response. This complex biological cascade introduces variability and temporal delay between target engagement and the observed effect.

InVitro_to_InVivo cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain cluster_bridge Translational Bridge (Pharmacokinetics & Pharmacodynamics) vitro_act High Potency (nM IC50 on Purified Enzyme) ADME ADME (Metabolism, Clearance) vitro_act->ADME vivo_act Physiological Effect (mg/kg Dose in Animal Model) BBB Blood-Brain Barrier Penetration ADME->BBB Target Target Occupancy in Brain BBB->Target Neurobiology Downstream Neurobiology Target->Neurobiology Neurobiology->vivo_act

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